Heptafluorobutyryl chloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFELVFKXQJYPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059915 | |
| Record name | Heptafluorobutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-16-6 | |
| Record name | Heptafluorobutyryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptafluorobutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Heptafluorobutyryl Chloride: A Technical Guide for Researchers
Heptafluorobutyryl chloride (HFBC) is a halogenated acyl chloride that serves as a crucial reagent in organic synthesis and analytical chemistry. This guide provides an in-depth overview of its chemical properties, reactivity, and common applications, with a focus on its use as a derivatizing agent for gas chromatography (GC).
Core Chemical and Physical Properties
This compound is a colorless, corrosive, and lachrymatory liquid.[1][2] It is sensitive to moisture and should be handled with appropriate safety precautions in a chemical fume hood.[2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C4ClF7O | [4][5][6] |
| Molecular Weight | 232.48 g/mol | [1][4] |
| CAS Number | 375-16-6 | [1][4][5] |
| Appearance | Clear, colorless liquid | [1][3][4] |
| Boiling Point | 39 °C | [1][4][7] |
| Melting Point | 59-61 °C (in benzene) | [1][8] |
| Density | 1.556 g/mL at 20 °C | [1][8] |
| Refractive Index | 1.286 - 1.294 at 20 °C | [1][7] |
| Vapor Pressure | 7.22 psi at 20 °C | [1][3] |
| Solubility | Decomposes in water | [1][4][7] |
Reactivity and Stability
General Reactivity: this compound is a highly reactive compound, characteristic of acyl chlorides. The electron-withdrawing effect of the heptafluoropropyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding heptafluorobutyryl esters, amides, and thioesters. This reactivity is the basis for its primary application as a derivatizing agent.
Hydrolysis: HFBC reacts vigorously with water and moisture, leading to decomposition.[3][4] This hydrolysis reaction produces heptafluorobutyric acid and hydrogen chloride gas.[4]
Stability and Incompatibilities: The compound is generally stable under anhydrous conditions and when stored in a cool, dry place.[3][4] It is incompatible with strong oxidizing agents and strong bases.[3][4]
Decomposition: When heated to decomposition, this compound can release hazardous substances, including hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][4]
Applications in Derivatization for Gas Chromatography
This compound is widely used as a derivatizing agent to enhance the volatility and detectability of polar compounds in gas chromatography, particularly for electron capture detection (ECD). The introduction of the highly electronegative heptafluorobutyryl group makes the derivatives highly responsive to ECD.
Experimental Protocol: Derivatization of Amphetamines in Urine for GC-MS Analysis
This protocol outlines a standard procedure for the derivatization of amphetamines in a biological matrix for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
- To 1 mL of urine in a screw-capped tube, add an internal standard.
- Add 0.5 mL of 5 M sodium hydroxide to basify the sample.
- Add 5 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).
- Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic (upper) layer to a clean tube.
2. Derivatization:
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- To the dried residue, add 50 µL of ethyl acetate and 50 µL of this compound.
- Cap the tube tightly and heat at 70°C for 20 minutes.
3. Final Processing:
- After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate.
- The sample is now ready for injection into the GC-MS system.
Below is a diagram illustrating the general workflow for this derivatization protocol.
The following diagram illustrates the logical relationship in the reactivity of this compound with common functional groups.
References
- 1. This compound CAS#: 375-16-6 [amp.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | CAS#:375-16-6 | Chemsrc [chemsrc.com]
- 8. This compound | 375-16-6 [amp.chemicalbook.com]
Heptafluorobutyryl Chloride in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptafluorobutyryl chloride (HFBCl) is a highly effective derivatizing agent extensively utilized in research, particularly in the fields of analytical chemistry, drug development, and environmental analysis. Its primary function is to chemically modify analytes to enhance their volatility, thermal stability, and detectability, especially for gas chromatography (GC) and mass spectrometry (MS) applications. The introduction of the heptafluorobutyryl (HFB) group significantly improves the chromatographic properties of polar compounds containing active hydrogens, such as amines, phenols, and alcohols, and enhances their response in electron capture detectors (ECD) and mass spectrometers. This guide provides a comprehensive overview of the applications of HFBCl in research, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in the laboratory.
Core Application: Derivatization for Enhanced Detection
The primary use of this compound in research is as a derivatizing agent to improve the analytical characteristics of various compounds. The heptafluorobutyryl group, with its high fluorine content, imparts several advantageous properties to the derivatized analyte:
-
Increased Volatility: The bulky, nonpolar HFB group masks polar functional groups (e.g., -NH2, -OH), reducing intermolecular hydrogen bonding and increasing the volatility of the analyte, which is crucial for GC analysis.
-
Enhanced Thermal Stability: Derivatization protects thermally labile functional groups, preventing their degradation at the high temperatures of the GC injector and column.
-
Improved Chromatographic Separation: The derivatized analytes exhibit better peak shapes and reduced tailing on GC columns, leading to improved resolution and more accurate quantification.
-
Increased Sensitivity: The highly electronegative fluorine atoms in the HFB group make the derivatives particularly sensitive to electron capture detection (ECD). In mass spectrometry, the HFB group can direct fragmentation pathways, leading to characteristic ions that are useful for identification and quantification.
Derivatization of Key Analyte Classes
This compound is a versatile reagent capable of derivatizing a wide range of functional groups. This section details its application for the analysis of amphetamines, catecholamines, amino acids, steroids, and phenols.
Amphetamines and Related Stimulants
HFBCl and its anhydride (HFBA) are widely used for the derivatization of amphetamines and other sympathomimetic amines in forensic and clinical toxicology. The derivatization targets the primary or secondary amine groups of these compounds.
| Analyte | Matrix | Derivatizing Agent | Detection Method | LOD | LOQ | Recovery (%) |
| Amphetamine (AM) | Hair | HFBA | GC-MS | 0.05 ng/mg | 0.1 ng/mg | 78.6 - 85.8 |
| Methamphetamine (MA) | Hair | HFBA | GC-MS | 0.05 ng/mg | 0.1 ng/mg | 82.0 - 86.2 |
| MDMA | Hair | HFBA | GC-MS | 0.05 ng/mg | 0.1 ng/mg | 80.4 - 86.9 |
| MDA | Hair | HFBA | GC-MS | 0.1 ng/mg | 0.2 ng/mg | 77.5 - 82.5 |
| Amphetamine | Oral Fluid | HFBA | GC-MS | - | 2.5 - 10 ng/mL | - |
| Methamphetamine | Oral Fluid | HFBA | GC-MS | - | 2.5 - 10 ng/mL | - |
LOD: Limit of Detection; LOQ: Limit of Quantification
-
Sample Preparation: Wash 50 mg of hair with methanol and digest in 2 N NaOH at 80°C for 1 hour.
-
Extraction: Perform a liquid-liquid extraction of the digested sample.
-
Derivatization: Add 50 µL of heptafluorobutyric anhydride (HFBA) to the dried extract.
-
Reaction: Cap the vial and heat at 70°C for 25 minutes.
-
Evaporation and Reconstitution: Evaporate the reaction mixture to dryness under a stream of nitrogen at 50°C and reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.[1]
Catecholamines and Their Metabolites
The analysis of catecholamines (e.g., dopamine, norepinephrine, epinephrine) and their metabolites is crucial in neuroscience and clinical diagnostics. Due to their polarity and instability, derivatization is essential for their determination by GC-MS. HFBCl, often in a two-step reaction involving silylation, is an effective derivatizing agent.
| Analyte | Derivatizing Agents | Detection Method | LOD (ppb) |
| Dopamine | MSTFA and MBHFBA | GC-MS | 0.2 - 5.0 |
| Norepinephrine | MSTFA and MBHFBA | GC-MS | 0.2 - 5.0 |
| Epinephrine | MSTFA and MBHFBA | GC-MS | 0.2 - 5.0 |
MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide; MBHFBA: N-methyl-bis(heptafluorobutyramide)[2]
-
First Derivatization (Silylation): To the dried analyte, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the hydroxyl groups.
-
Second Derivatization (Acylation): Following silylation, add N-methyl-bis(heptafluorobutyramide) (MBHFBA) to derivatize the amine groups.
-
Analysis: The resulting O-TMS, N-HFBA derivatives are then analyzed by GC-MS. This selective derivatization provides high sensitivity and produces characteristic high-mass ions suitable for selected ion monitoring (SIM).[2]
Amino Acids
The analysis of amino acids is fundamental in proteomics, metabolomics, and clinical chemistry. Heptafluorobutyl chloroformate (HFBCF), a derivative of HFBCl, is used for the chiral and non-chiral analysis of amino acids by GC-MS.
This protocol describes an in-situ derivatization and liquid-liquid microextraction procedure.
-
Derivatization/Extraction: To the aqueous sample, add a solution of heptafluorobutyl chloroformate (HFBCF) in an immiscible organic solvent (e.g., isooctane). The derivatization of the amino and carboxyl groups occurs at the interface.
-
Phase Separation: The less polar derivatives are extracted into the organic phase.
-
Amidation (for secondary amines): The extracted derivatives can be further reacted with methylamine to form stable methylamides.
-
Analysis: The final derivatives are analyzed by GC-MS, often on a chiral column for enantiomeric separation.[3][4]
Steroids
Steroid profiling is essential in endocrinology, sports medicine, and clinical diagnostics. Derivatization is a prerequisite for GC-MS analysis of steroids to increase their volatility and thermal stability. While silylation is common, acylation with reagents like HFBCl can also be employed, particularly for enhancing sensitivity with ECD.
Urinary steroid profiling by GC-MS is a multi-step process.
-
Solid-Phase Extraction (SPE): Steroids and their conjugates are extracted from urine and concentrated.
-
Hydrolysis: The glucuronide and sulfate conjugates are cleaved enzymatically or chemically to release the free steroids.
-
Derivatization: The free hydroxyl and keto groups are derivatized. For HFBCl derivatization, the hydroxyl groups are acylated. Often, a preliminary methoximation step is used to derivatize the keto groups.
-
GC-MS Analysis: The derivatized steroids are then separated and quantified.[5][6]
Phenols
Phenolic compounds are significant environmental pollutants and their monitoring is crucial. Derivatization with reagents like HFBCl improves their chromatographic behavior and allows for sensitive detection by GC-ECD.
While specific protocols using HFBCl for a wide range of phenols are less commonly detailed in readily available literature compared to other derivatizing agents, the general principle involves the acylation of the phenolic hydroxyl group.
-
Extraction: Phenols are extracted from the environmental sample (e.g., water) using a suitable technique like solid-phase extraction.
-
Derivatization: The extracted phenols are reacted with HFBCl in the presence of a base to neutralize the HCl byproduct.
-
Analysis: The resulting heptafluorobutyryl esters are then analyzed by GC, typically with an electron capture detector (GC-ECD) for high sensitivity.
Mechanism of Derivatization
The derivatization reaction with this compound is a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (nitrogen in amines or oxygen in alcohols and phenols) attacks the electrophilic carbonyl carbon of HFBCl. This is followed by the elimination of a chloride ion, forming a stable amide or ester linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated, driving the reaction to completion.[7][8]
Visualizing the Workflow and Reactions
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for derivatization and GC-MS analysis, as well as the chemical reactions of HFBCl with primary amines and hydroxyl groups.
Conclusion
This compound is an invaluable tool in modern analytical research. Its ability to enhance the volatility, stability, and detectability of a wide range of biologically and environmentally significant compounds makes it a cornerstone of many GC-MS and GC-ECD methods. By understanding the principles of HFBCl derivatization and following optimized protocols, researchers can achieve the low detection limits and high accuracy required for demanding applications in drug development, clinical diagnostics, and environmental monitoring. This guide serves as a foundational resource for scientists seeking to leverage the power of this compound in their analytical workflows.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptafluorobutyryl chloride derivatization mechanism explained
An In-depth Technical Guide to Heptafluorobutyryl Chloride Derivatization
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in enhancing the performance of analytical methods such as gas chromatography-mass spectrometry (GC-MS). Among the various derivatizing agents, this compound (HFBC) stands out for its ability to improve the volatility, thermal stability, and detectability of a wide range of compounds. This guide provides a comprehensive overview of the HFBC derivatization mechanism, detailed experimental protocols, and quantitative data to facilitate its application in the laboratory.
Core Derivatization Mechanism
This compound is a highly reactive acylating agent that readily reacts with nucleophilic functional groups, including primary and secondary amines, hydroxyls (alcohols and phenols), and thiols. The core mechanism is a nucleophilic acyl substitution reaction. In this reaction, the lone pair of electrons on the nitrogen, oxygen, or sulfur atom of the analyte attacks the electrophilic carbonyl carbon of HFBC. This is followed by the elimination of the chloride ion, forming a stable, more volatile, and electron-capturing heptafluorobutyryl derivative and hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a base such as pyridine or triethylamine is often added to neutralize the HCl.[1] The highly fluorinated nature of the resulting derivative significantly enhances its detectability by electron capture detection (ECD) and provides characteristic mass spectra for mass spectrometry (MS) analysis.[2]
The general order of reactivity for derivatization with silylating reagents, which can be analogous to acylation, is alcohols > phenols > carboxylic acids > amines > amides. Within these groups, steric hindrance plays a significant role, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.
Applications in Analytical Chemistry
HFBC derivatization is widely employed to prepare samples for GC-MS analysis. The process converts polar and non-volatile compounds into less polar and more volatile derivatives, which are more amenable to gas chromatography.[3] This technique improves chromatographic peak shape, resolution, and sensitivity.[4] It is particularly useful in the analysis of drugs of abuse, catecholamines, phenols, and various metabolites in biological matrices.[5][6][7]
Experimental Protocols
Derivatization of Amphetamines in Urine
This protocol is adapted from a method for the quantitation of methamphetamine and amphetamine in urine.[5]
-
Extraction: Perform a liquid-liquid extraction of the urine sample, followed by a back extraction to isolate the amphetamines.
-
Acylation: Add 4-carbethoxyhexafluorobutyryl chloride (a derivative of HFBC) to the extracted amines.
-
Neutralization: After the reaction, convert the excess derivatizing reagent to a diethyl ester using anhydrous ethanol.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The typical column temperature is around 180°C.
Derivatization of Phenols in Aqueous Samples
This protocol is based on general principles for phenol derivatization.[8][9]
-
pH Adjustment: Adjust the pH of the aqueous sample containing phenols to approximately 9.0 using a borate buffer to facilitate the reaction.
-
Reagent Addition: Add an excess of HFBC to the sample.
-
Reaction: Allow the reaction to proceed for about 10-20 minutes at room temperature.
-
Extraction: Extract the derivatized phenols into an organic solvent such as ethyl acetate.
-
Analysis: Analyze the organic extract by GC-MS or HPLC.
Derivatization of Catecholamines in Biological Fluids
This protocol is a generalized procedure based on established methods for catecholamine analysis.[6][10]
-
pH Adjustment: Adjust the pH of the biological fluid to around 7.2 to facilitate the reaction with the catechol hydroxyl groups.
-
First Derivatization: Add methyl chloroformate to block the catechol function.
-
pH Shift: Increase the pH by approximately 2 units to improve the reaction with the amine function.
-
Second Derivatization: Add HFBC or a similar acylating agent to derivatize the amine group.
-
Extraction: Extract the derivatives into ethyl acetate.
-
Further Derivatization (Optional): The extracted formates can be converted to their O-tert.-butyldimethylsilyl, N-formate derivatives for enhanced stability and detection.
-
GC-MS Analysis: Inject the final derivatized sample for quantitative analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing acylation derivatization for different classes of compounds.
| Analyte Class | Derivatizing Agent | Matrix | Detection Limit (LOD) / Quantification Limit (LOQ) | Linearity Range | Reference |
| Amphetamines | Trifluoroacetic anhydride (TFAA) | Whole Blood | 2.5-6.9 ng/mL (LOD) | 5-100 ng/mL | [11] |
| Amphetamines & Cathinones | HFBA, PFPA, TFAA | Oral Fluid | 2.5-10 ng/mL (LOQ) | 5 or 10 to 1000 ng/mL | [12] |
| Phenol | Perfluorooctanoyl chloride | Human Serum | 1 mg/L (LOD) | 10-200 mg/L | [7] |
| Catecholamines | MBHFBA & MSTFA | - | 0.2-5.0 ppb (LOD) | 1-5000 ng/mL | [6] |
| γ-hydroxybutyric acid (GHB) | Pentafluorobenzyl bromide | Urine | 10 mg/L (LOD) | 0.1-5 mg/L | [13] |
| Analyte | Derivatizing Agent | Retention Time (min) | Monitored Positive Ions (m/z) | Reference |
| Amphetamine | 4-carbethoxyhexafluorobutyryl chloride | 4.0 | 248, 266, 294 | [5] |
| Methamphetamine | 4-carbethoxyhexafluorobutyryl chloride | 5.5 | 262, 280, 308 | [5] |
| Derivatized Phenol | Perfluorooctanoyl chloride | 6.1 | 490 (Molecular Ion) | [7] |
| Derivatized p-Cresol | Perfluorooctanoyl chloride | 7.8 | 504 (Molecular Ion) | [7] |
| Derivatized 3,4-dimethylphenol (IS) | Perfluorooctanoyl chloride | 9.4 | 518 (Molecular Ion) | [7] |
Visualizations
This compound Derivatization Mechanism
Caption: General mechanism of HFBC derivatization with a primary amine.
Experimental Workflow for HFBC Derivatization and GC-MS Analysis
Caption: A typical workflow for sample analysis using HFBC derivatization.
References
- 1. HFBI derivatization of alcohols and amines - Chromatography Forum [chromforum.org]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Heptafluorobutyryl chloride safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Heptafluorobutyryl Chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This compound (CAS No. 375-16-6), a valuable building block in organic synthesis, is classified as a corrosive material that requires strict adherence to safety protocols.[1][2] This guide provides a comprehensive overview of its hazards, safe handling procedures, and emergency response measures, ensuring laboratory personnel can work with this compound with minimal risk.
Hazard Identification and Classification
This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and is corrosive to the respiratory tract.[4] The substance is moisture-sensitive and may develop pressure in its container, which should be opened carefully.[1][2]
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard Statements | H314 | Causes severe skin burns and eye damage.[1][3][4][5][6] |
| H302 | Harmful if swallowed.[4][5] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][7] |
| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[1][4][5][7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6][7] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3][4][5][7] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5][6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][6][7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4][6][7] | |
| P310 | Immediately call a POISON CENTER or doctor.[3][4] | |
| P405 | Store locked up.[1][4][7] |
| | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4][7] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless to slightly pale yellow liquid.[1][2][3] |
| Physical State | Liquid.[1][2][3] |
| Odor | No data available.[1][2] |
| Boiling Point | 39 °C / 102.2 °F.[1][2] |
| Specific Gravity | 1.550.[1][2] |
| Vapor Pressure | 7.22 PSI @ 20 °C.[2] |
| Molecular Formula | C4ClF7O.[1][3] |
| Stability | Stable under normal conditions; moisture sensitive.[2][8] |
Experimental Protocols: Safety and Handling
The following protocols outline the necessary procedures for handling this compound, responding to emergencies, and ensuring proper storage.
Protocol 1: Standard Laboratory Handling
Objective: To provide a safe and controlled environment for working with this compound.
Methodology:
-
Ventilation: All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6][7][8]
-
Skin Protection: Impervious gloves (e.g., acid-resistant) and flame-resistant protective clothing.[1][5][7]
-
Respiratory Protection: If exposure limits are exceeded or vapors are generated, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[7][8]
-
-
Equipment: Use corrosion-resistant equipment.[1] Employ spark-proof tools and explosion-proof equipment where necessary.[1]
-
Hygiene: Wash hands and face thoroughly after handling.[1] Immediately remove and launder any contaminated clothing before reuse.[1][3][7] Do not eat, drink, or smoke in the work area.[4][5]
-
Container Handling: Containers may develop pressure and should be opened carefully.[1] Keep containers tightly closed when not in use.[1][8]
Protocol 2: Emergency First-Aid Procedures
Objective: To provide immediate and appropriate medical aid following exposure. Always seek immediate medical attention after any exposure.
Methodology:
-
If Inhaled:
-
If on Skin:
-
If in Eyes:
-
If Swallowed:
Protocol 3: Accidental Release Measures
Objective: To safely contain, clean up, and dispose of spilled this compound.
Methodology:
-
Personnel Protection: Evacuate non-essential personnel from the area.[1][7] Ensure adequate ventilation.[1][7] Responders must wear full personal protective equipment as described in Protocol 1.[1][7]
-
Ignition Sources: Remove all sources of ignition from the spill area.[7]
-
Containment: Prevent the spill from entering drains or waterways.[1][5][7] For large spills, create a bund using inert material.[1]
-
Neutralization and Cleanup:
Protocol 4: Fire-Fighting Measures
Objective: To extinguish fires involving this compound safely.
Methodology:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][2][3][7]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire. Water is listed as unsuitable by one source.[1]
-
Specific Hazards: The compound is not flammable but can decompose under high heat to produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[1][2][5]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[2][3][4][7]
-
Fire-Fighting Actions: Fight the fire from a windward direction.[1] If it is safe to do so, remove containers from the fire area.[1] Use a water spray to cool nearby containers and knock down vapors.[5]
Reactivity and Storage
Table 3: Incompatible Materials and Hazardous Decomposition Products
| Category | Details |
|---|---|
| Incompatible Materials | Strong oxidizing agents, strong bases.[2][8] |
| Conditions to Avoid | Exposure to moist air or water, heat, and sources of ignition.[2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Hydrogen chloride gas.[2][8] |
Storage: Store in a dry, cool, and well-ventilated corrosives area.[2][8] Containers should be kept tightly closed and stored locked up.[1][2][7] Some sources recommend refrigeration.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to Heptafluorobutyryl Chloride (CAS 375-16-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptafluorobutyryl chloride (HFBC), registered under CAS number 375-16-6, is a highly reactive acyl chloride that serves as a pivotal reagent in organic synthesis and analytical chemistry. Its perfluorinated carbon chain imparts unique chemical properties that are leveraged for various applications, most notably as a derivatizing agent to enhance the volatility and detectability of polar analytes in gas chromatography-mass spectrometry (GC-MS). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its primary applications, detailed experimental protocols for its use, and essential safety and toxicological information.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[1] It is highly soluble in organic solvents but reacts with water and alcohols. The presence of seven fluorine atoms significantly influences its electronegativity and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 375-16-6 | [1] |
| Molecular Formula | C4ClF7O | [1] |
| Molecular Weight | 232.48 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 39 °C | [2] |
| Density | 1.55 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.3 (lit.) | [3] |
| Vapor Pressure | 7.22 psi @ 20 °C | [2][3] |
| Solubility | Soluble in organic solvents, reacts with water | [1] |
| InChI Key | WFELVFKXQJYPSL-UHFFFAOYSA-N | [1] |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(Cl)=O | [3] |
Applications in Research and Development
The primary utility of this compound lies in its function as a potent acylating agent. This reactivity is harnessed in two main areas: analytical derivatization and specialized organic synthesis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
In analytical chemistry, derivatization is a crucial step to modify analytes to improve their chromatographic behavior and detection sensitivity. This compound is a widely used reagent for this purpose, particularly for compounds containing hydroxyl (-OH), amino (-NH2), and thiol (-SH) functional groups. The introduction of the heptafluorobutyryl (HFB) group increases the volatility and thermal stability of polar analytes, making them amenable to GC analysis. Furthermore, the fluorine atoms enhance the electron-capturing properties of the derivative, leading to significantly improved sensitivity in electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS).
Common classes of compounds derivatized with this compound include:
-
Amino Acids: Derivatization of amino acids with HFBC allows for their separation and quantification by GC-MS, which is essential in metabolic studies and clinical diagnostics.
-
Steroids: The analysis of endogenous and synthetic steroids in biological matrices is often challenging due to their low concentrations and polarity. HFB derivatization enhances their volatility and provides characteristic mass spectral fragmentation patterns for confident identification.
-
Alcohols and Phenols: HFBC reacts readily with hydroxyl groups to form stable esters, facilitating their analysis in various samples.
-
Catecholamines: These neurotransmitters and hormones are typically analyzed by GC-MS after derivatization to improve their stability and chromatographic properties.[4]
Organic and Materials Synthesis
Beyond its role in analytical chemistry, this compound is a valuable building block in organic synthesis for introducing the heptafluorobutyryl moiety into molecules. This can be desirable for:
-
Fluoropolymer Synthesis: It can be used in the synthesis of specialized fluoropolymers. For instance, the acylation of ethylcellulose with perfluorobutyryl chloride has been shown to produce a highly non-thrombogenic fluoropolymer suitable for gas exchange membranes.
-
Pharmaceutical and Agrochemical Development: The incorporation of fluorinated groups can significantly alter the metabolic stability, lipophilicity, and biological activity of molecules.
Experimental Protocols
The following sections provide detailed methodologies for the derivatization of common analytes using this compound for GC-MS analysis.
General Derivatization Workflow
The derivatization process with this compound typically involves the reaction of the analyte with the reagent in the presence of a catalyst or a base to neutralize the hydrogen chloride byproduct.
Caption: A generalized workflow for the derivatization of analytes using this compound.
Protocol for Derivatization of Steroids
This protocol provides a general guideline for the derivatization of steroids in a dried sample extract.
Materials:
-
Dried steroid extract in a reaction vial
-
This compound
-
Anhydrous pyridine or other suitable base/catalyst
-
Anhydrous organic solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of this compound to the vial.
-
Add 10 µL of anhydrous pyridine to act as a catalyst and scavenger for the HCl byproduct.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 1 hour.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.
Protocol for Derivatization of Alcohols
This protocol outlines a method for the derivatization of alcohols.
Materials:
-
Alcohol sample in a reaction vial
-
This compound
-
Anhydrous solvent (e.g., dichloromethane)
-
A mild base (e.g., triethylamine or pyridine)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and dry the extract completely.
-
To the dried residue, add 100 µL of dichloromethane and 20 µL of triethylamine.
-
Add 20 µL of this compound to the mixture.
-
Seal the vial and vortex thoroughly.
-
Incubate the reaction at 70°C for 30 minutes.
-
Cool the reaction to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in hexane for GC-MS injection.
Safety and Toxicology
This compound is a corrosive and moisture-sensitive substance that requires careful handling in a well-ventilated fume hood.
Table 2: Hazard Information for this compound
| Hazard | Description | Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage.[2] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Inhalation Toxicity | Causes chemical burns to the respiratory tract. Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[5] | Use only in a chemical fume hood.[5] |
| Reactivity | Reacts with water, strong bases, and strong oxidizing agents.[5] | Store in a cool, dry place away from incompatible materials. Keep container tightly closed. |
| Decomposition | Hazardous decomposition products include hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen fluoride.[5] | Avoid high temperatures and contact with incompatible materials. |
Toxicological Data: Detailed toxicological studies on this compound are limited. The available information is primarily from safety data sheets, which indicate its corrosive nature. No data is available on its carcinogenicity, mutagenicity, or reproductive toxicity.[6] As with any reactive chemical, exposure should be minimized.
Logical Relationships in Derivatization
The decision to use this compound for derivatization is based on the properties of the analyte and the requirements of the analytical method.
Caption: Logical flow for choosing this compound derivatization for GC-MS analysis.
Conclusion
This compound is an indispensable reagent for researchers and scientists, particularly in the field of analytical chemistry. Its ability to efficiently derivatize a wide range of polar compounds makes it a powerful tool for enhancing the sensitivity and reliability of GC-MS analyses. While its reactivity necessitates careful handling, its utility in both analytical and synthetic applications ensures its continued importance in research and development. This guide provides the foundational knowledge for the safe and effective use of this compound in a laboratory setting.
References
- 1. weber.hu [weber.hu]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
Introduction to Heptafluorobutyryl Chloride Derivatization
An In-depth Technical Guide to Heptafluorobutyryl Chloride for GC-MS Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of this compound (HFBC) as a derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a critical sample preparation step for many analytes that are otherwise unsuitable for direct GC-MS analysis due to low volatility, poor thermal stability, or insufficient detector response. HFBC is a potent acylating agent that significantly enhances the analytical capabilities for a wide range of compounds, particularly in trace-level quantification.
This compound (C₃F₇COCl) is a highly reactive perfluorinated acylating reagent. Its primary function in GC-MS sample preparation is to convert polar, non-volatile compounds into more volatile, thermally stable, and readily detectable derivatives.[1] The derivatization process involves the reaction of HFBC with active hydrogen atoms present in functional groups such as amines (-NH₂), hydroxyls (-OH), and thiols (-SH).
The key advantages of using HFBC include:
-
Increased Volatility: By replacing polar -OH and -NH groups with the larger, nonpolar heptafluorobutyryl (HFB) group, the intermolecular hydrogen bonding is eliminated, which lowers the boiling point of the analyte and makes it suitable for gas chromatography.[2][3]
-
Enhanced Thermal Stability: The resulting HFB derivatives are generally more stable at the high temperatures required in the GC injector and column.[2]
-
Improved Chromatographic Properties: Derivatization often leads to sharper, more symmetrical peaks and better separation from matrix interferences.[4][5]
-
Increased Sensitivity: The seven fluorine atoms in the HFB group make the derivative highly electronegative. This dramatically increases the sensitivity for Electron Capture Detectors (ECD) and allows for the generation of characteristic high-mass ions in mass spectrometry, which is beneficial for selective ion monitoring (SIM) and reducing low-mass background noise.[1][6]
Mechanism of Action: Acylation
HFBC derivatizes compounds through an acylation reaction, specifically a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol or phenol) attacks the electrophilic carbonyl carbon of the HFBC molecule. The chloride ion is subsequently eliminated as a leaving group, along with a proton from the functional group, forming hydrochloric acid (HCl) as a byproduct. This reaction is often facilitated by the addition of a base (e.g., pyridine, triethylamine) to neutralize the HCl produced and drive the reaction to completion.
Caption: General acylation reaction of an analyte with HFBC.
Applications and Target Analytes
HFBC and its anhydride counterpart, heptafluorobutyric anhydride (HFBA), are widely used in toxicology, clinical chemistry, and environmental analysis. They are particularly effective for derivatizing classes of compounds that are otherwise difficult to analyze by GC-MS.
| Analyte Class | Specific Examples | Key Applications |
| Primary & Secondary Amines | Amphetamine, Methamphetamine, MDMA, Cathinones | Forensic toxicology, Drugs of abuse testing[4][7][8] |
| Phenols / Catecholamines | Dopamine, Norepinephrine, Epinephrine, 3-Methoxytyramine | Neurochemistry research, Clinical diagnostics[9][10][11] |
| Steroids | Testosterone, Estradiol, Corticosteroids | Endocrinology, Anti-doping analysis[2][3][12] |
| Alcohols | Propofol, Fatty Alcohols | Anesthesiology, Metabolomics |
Experimental Protocols
While specific conditions should be optimized for each analyte and matrix, a general workflow for HFBC derivatization can be established. The following diagram and protocol provide a typical sequence of events for sample preparation.
Caption: Standard workflow for GC-MS sample preparation using HFBC.
Detailed Methodology: Derivatization of Amphetamines in Oral Fluid
This protocol is adapted from established methods for acylating amphetamine-type substances using a fluorinated anhydride reagent.[4][7]
-
Sample Extraction: To 0.5 mL of oral fluid, add internal standards and 0.5 mL of 0.1 N NaOH. Vortex briefly. Add 2 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA may be used as a substitute for HFBC). Cap the tube tightly.
-
Reaction: Heat the mixture at 70°C for 30 minutes in a heating block.
-
Final Preparation: After cooling to room temperature, evaporate the excess reagent and solvent under a nitrogen stream. Reconstitute the residue in 50 µL of ethyl acetate.
-
GC-MS Injection: Inject 1-2 µL of the final solution into the GC-MS system.
Quantitative Data and Parameters
The successful analysis of HFB derivatives requires careful selection of reaction conditions and GC-MS parameters. The tables below summarize typical starting points for method development.
Table 1: Typical Acylation Reaction Conditions
| Parameter | Condition | Notes |
| Reagent | This compound (HFBC) or Heptafluorobutyric Anhydride (HFBA) | HFBA is less volatile and may be easier to handle than HFBC. Both yield HFB derivatives. |
| Solvent | Ethyl Acetate, Acetonitrile, Dichloromethane | Must be anhydrous, as moisture will hydrolyze the reagent.[13] |
| Catalyst / Base | Pyridine, Triethylamine (TEA), NaOH | Neutralizes the HCl or acid byproduct, driving the reaction to completion.[14] |
| Temperature | 60 - 80 °C | Higher temperatures accelerate the reaction but must not degrade the analyte.[4][7] |
| Time | 15 - 60 minutes | Reaction time must be optimized to ensure complete derivatization.[4][7] |
| Reagent Volume | 50 - 200 µL (in excess) | A molar excess of the derivatizing agent ensures the reaction goes to completion.[15] |
Table 2: Example GC-MS Parameters for HFB Derivatives
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, HP-5MS) | A nonpolar or mid-polar column is standard for these types of derivatives.[16] |
| Injection Mode | Splitless (1 µL) | Best for trace-level analysis to maximize analyte transfer to the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the HFB derivatives.[16] |
| Carrier Gas | Helium | Standard carrier gas for GC-MS. |
| Oven Program | Initial 60°C, hold 1 min; Ramp 20°C/min to 300°C, hold 5 min | A temperature ramp is necessary to separate analytes with different boiling points. This is an example and must be optimized.[16] |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible fragmentation patterns. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for highly sensitive quantification.[4] |
Key Considerations and Troubleshooting
Successful derivatization requires attention to detail. Several factors can lead to poor results, such as incomplete reactions, derivative degradation, or chromatographic interference.
Caption: Troubleshooting common issues in HFBC derivatization.
-
Moisture Sensitivity: HFBC is highly sensitive to moisture and will readily hydrolyze.[17][18] All glassware must be thoroughly dried, and anhydrous solvents are essential for reproducible results.[13]
-
Reagent Purity and Storage: Use high-purity reagents. Store HFBC in a desiccator, under an inert atmosphere if possible, and at the recommended temperature (typically 2-8°C) to prevent degradation.[19]
-
Matrix Effects: Complex biological matrices can contain interfering compounds that may consume the derivatizing reagent or co-elute with the analyte.[13] A robust sample extraction and cleanup procedure (e.g., Solid Phase Extraction) prior to derivatization is crucial.
-
Derivative Stability: While generally stable, some HFB derivatives can be susceptible to hydrolysis. It is best practice to analyze samples as soon as possible after preparation.[20]
Safety and Handling
This compound is a corrosive and moisture-sensitive chemical that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, acid-resistant gloves, and a lab coat.[17]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors, which are lachrymatory (tear-inducing).[18] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[17][18]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[17]
Conclusion
This compound is a powerful and effective derivatization reagent for the GC-MS analysis of a variety of polar compounds. By converting analytes into volatile, stable, and highly detectable HFB-derivatives, HFBC enables sensitive and robust quantification in complex matrices. Success with this reagent hinges on a clear understanding of the acylation mechanism, careful optimization of reaction conditions, and strict adherence to anhydrous techniques and safety protocols. When properly implemented, HFBC derivatization is an invaluable tool for researchers, clinical chemists, and forensic toxicologists.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. gcms.cz [gcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. 错误页 [amp.chemicalbook.com]
- 20. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
Heptafluorobutyryl Chloride vs. Heptafluorobutyric Anhydride: A Technical Comparison for Researchers
An In-depth Guide to Selecting the Optimal Acylating Agent for Derivatization and Synthesis
Heptafluorobutyryl chloride (HFBC) and heptafluorobutyric anhydride (HFBA) are indispensable reagents in modern chemical research and drug development. Both serve as potent acylating agents, efficiently introducing the heptafluorobutyryl (HFB) moiety onto target molecules. This derivatization is crucial for enhancing the volatility and detectability of analytes in gas chromatography (GC) and for modifying the properties of molecules in organic synthesis. The judicious selection between HFBC and HFBA is critical and depends on factors such as substrate sensitivity, reaction kinetics, and byproduct tolerance. This guide provides a detailed technical comparison to aid researchers in making an informed choice.
Core Physicochemical Properties
A fundamental comparison begins with the distinct physical and chemical properties of each reagent. These characteristics influence their handling, storage, and reactivity.
| Property | This compound (HFBC) | Heptafluorobutyric Anhydride (HFBA) |
| Molecular Formula | C₄ClF₇O | C₈F₁₄O₃[1][2] |
| Molecular Weight | 232.48 g/mol | 410.06 g/mol [1][2] |
| Boiling Point | 39 °C | 108-110 °C[3][4] |
| Melting Point | Not available | -43 °C[3][4][5] |
| Density | 1.556 g/mL at 25 °C | 1.674 g/mL at 20 °C[3][6] |
| CAS Number | 375-16-6 | 336-59-4[1][2] |
Reactivity and Mechanistic Considerations
Both HFBC and HFBA function as electrophilic acylating agents, reacting with nucleophiles such as alcohols, phenols, and primary and secondary amines.[7] The core reaction involves the transfer of the heptafluorobutyryl group to the nucleophile. However, a critical distinction lies in the leaving group and the resulting byproduct.
-
This compound (HFBC): Reacts to produce the acylated product and hydrogen chloride (HCl) gas.[8] HCl is a strong acid and can be corrosive to analytical equipment or cause side reactions with acid-sensitive substrates.
-
Heptafluorobutyric Anhydride (HFBA): Reacts to yield the acylated product and heptafluorobutyric acid (HFBA-OH).[7] While still acidic, HFBA-OH is less volatile and corrosive than HCl.
This difference is paramount. For acid-sensitive compounds or analytical systems (like certain GC columns), HFBA is often the superior choice. The reaction with anhydrides can be driven to completion by using a base or an "acid scavenger" to neutralize the acidic byproduct.[4][6][9]
Acid anhydrides are generally considered less reactive (less electrophilic) than their corresponding acyl chlorides.[10] This can translate to more controlled reactions, but may also require more forcing conditions (e.g., heating) to achieve complete derivatization.
Applications in Research and Drug Development
The introduction of the highly fluorinated HFB group significantly impacts a molecule's properties, a feature leveraged in numerous applications.[11][12]
-
Gas Chromatography (GC): This is the most common application for both reagents. Derivatization with HFB increases the volatility of polar analytes like amino acids, steroids, and amphetamines, allowing them to be analyzed by GC.[3][13] The presence of multiple fluorine atoms dramatically enhances the signal in electron capture detection (ECD), enabling ultra-trace quantification.[6][7]
-
Organic Synthesis: In drug development, fluorine incorporation can alter a molecule's metabolic stability, membrane permeability, and binding affinity.[11][12] HFBC and HFBA serve as building blocks for synthesizing these fluorinated compounds.[9][14]
-
Mass Spectrometry (MS): HFB derivatives often exhibit predictable fragmentation patterns in MS, which aids in structural elucidation of the parent compound.[7]
Experimental Protocols: General Derivatization for GC-MS
While specific protocols vary by analyte, a general workflow for derivatization of active hydrogen-containing compounds (e.g., amines, alcohols) is outlined below. This procedure is commonly used for screening drugs of abuse or analyzing biological metabolites.[15][16]
Methodology:
-
Sample Preparation: The analyte is extracted from its matrix (e.g., urine, plasma) into a suitable organic solvent (e.g., ethyl acetate).[15] The solvent is then evaporated to dryness under a stream of nitrogen.
-
Reconstitution & Derivatization: The dried residue is reconstituted in a small volume of solvent (e.g., 50 µL ethyl acetate). The acylating agent (e.g., 50 µL of HFBA) is added.[15] An acid scavenger or catalyst may be included if necessary.[4][6]
-
Reaction: The vial is sealed and heated (e.g., at 60-70°C for 15-30 minutes) to drive the reaction to completion.[15][16]
-
Workup: After cooling, the excess reagent and acidic byproduct are removed. This can be achieved by evaporation under nitrogen.[15] For HFBA, a liquid-liquid wash with water can be used to remove the heptafluorobutyric acid byproduct.[17] The final derivatized sample is then reconstituted in a suitable solvent for injection.
-
Analysis: The derivatized sample is injected into the GC-MS for separation and detection.
Below is a diagram illustrating the logical flow of this general experimental process.
Selecting the Right Reagent: A Summary
| Consideration | Choose this compound (HFBC) if: | Choose Heptafluorobutyric Anhydride (HFBA) if: |
| Reactivity | A highly reactive agent is needed for difficult-to-derivatize compounds. | A more controlled reaction is desired, or if the substrate is sensitive. |
| Byproducts | The resulting HCl can be tolerated or easily removed, and will not interfere with the analysis or sample integrity. | The analyte or GC column is sensitive to strong, corrosive acids like HCl. The byproduct (HFBA-OH) is easier to remove.[7] |
| Handling | Its high volatility (B.P. 39°C) is manageable and desirable for easy removal post-reaction. | A less volatile reagent (B.P. 108-110°C) is preferred for safety and ease of handling. |
| Cost & Purity | Often a more cost-effective option for large-scale synthesis. | Purity is critical; commercial HFBA can be purified from its acid contaminant by distillation.[3] |
References
- 1. Heptafluorobutyric anhydride | C8F14O3 | CID 67643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptafluorobutyric anhydride [webbook.nist.gov]
- 3. Heptafluorobutyric anhydride | 336-59-4 [chemicalbook.com]
- 4. Heptafluorobutyric anhydride for GC derivatization, LiChropur , = 99.0 336-59-4 [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Heptafluorobutyric anhydride for GC derivatization, LiChropur , = 99.0 336-59-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. HFBA derivatization and GC column - Chromatography Forum [chromforum.org]
A Technical Guide to Acylation Reactions with Heptafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Heptafluorobutyryl chloride (HFBC) is a highly reactive acylating agent prized for its ability to create stable, volatile, and electron-capturing derivatives of various bioactive molecules. This technical guide provides an in-depth overview of its core applications, reaction mechanisms, and detailed protocols, with a focus on its utility in analytical chemistry and drug development.
Core Concepts: The Chemistry of Acylation
This compound, an acyl chloride, reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The electron-deficient carbonyl carbon is readily attacked by molecules containing active hydrogens, such as amines, alcohols, and phenols. The highly fluorinated acyl group makes the carbonyl carbon exceptionally electrophilic, leading to rapid and often quantitative reactions. The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to form the stable acylated product and hydrochloric acid.
Reaction with Amines and Alcohols
-
Primary and Secondary Amines: React vigorously with HFBC to form highly stable N-heptafluorobutyryl amides. This is a cornerstone reaction for the derivatization of neurotransmitters, amphetamines, and amino acids.
-
Alcohols and Phenols: Are acylated to form heptafluorobutyryl esters. This reaction is crucial for the analysis of steroids, alcohols, and phenolic compounds, improving their volatility for gas chromatography.[1]
Key Application: Derivatization for GC-MS Analysis
The primary application of this compound in modern research is as a derivatization agent for Gas Chromatography-Mass Spectrometry (GC-MS). Many bioactive molecules, such as catecholamines, steroids, and amino acids, are polar and non-volatile, making them unsuitable for direct GC analysis.[2] Derivatization with HFBC addresses these challenges.
Benefits of HFBC Derivatization:
-
Increased Volatility: The bulky, non-polar heptafluorobutyryl group masks polar functional groups (-NH₂, -OH), significantly increasing the volatility of the analyte.
-
Enhanced Thermal Stability: The resulting amides and esters are more stable at the high temperatures used in GC injectors and columns.
-
Improved Chromatographic Properties: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites in the GC system.[2]
-
Enhanced Sensitivity: The seven fluorine atoms make the derivatives highly responsive to Electron Capture Detection (ECD). In mass spectrometry, the derivatives produce characteristic high-mass fragments, which is advantageous for quantification and reduces background interference.[3]
Quantitative Data and Reaction Conditions
Acylation with this compound or its anhydride (HFBA) is highly efficient, often resulting in quantitative or near-quantitative yields. The tables below summarize typical reaction conditions and performance metrics for the derivatization of key compound classes.
Table 1: Derivatization Conditions for Various Analytes
| Analyte Class | Reagent | Typical Conditions | Catalyst/Base | Reference |
| Amphetamines | HFBA | 70°C for 30 minutes | NaOH (during extraction) | [4][5] |
| Catecholamines | HFBC | Optimized conditions | Not specified | [6] |
| Amino Acids | Acyl Chlorides | Reflux in THF | Potassium Carbonate | [7] |
| Steroids | HFBA | Not specified | Not specified | [8] |
Note: Heptafluorobutyric anhydride (HFBA) is frequently used and reacts similarly to HFBC, producing the same derivative.
Table 2: Analytical Performance of HFBA-Derivatized Amphetamines
| Analyte | Linearity (ng/mL) | Correlation (r²) | LOQ (ng/mL) |
| Amphetamine (AMP) | 10 - 1000 | > 0.99 | 10 |
| Methamphetamine (MA) | 5 - 1000 | > 0.99 | 5 |
| MDMA | 5 - 1000 | > 0.99 | 5 |
| MDEA | 5 - 1000 | > 0.99 | 5 |
Data adapted from a comparative study of derivatization methods for oral fluid analysis.[4][9]
Table 3: Recovery Rates for Derivatized Analytes in Biological Samples
| Analyte | Matrix | Derivatization Method | Average Recovery (%) | RSD (%) |
| Dopamine | Porcine Muscle | OPA/2-mercaptoethanol | 90.4 - 98.2 | 3.5 - 8.1 |
| Steroids | Plasma | Silylation | 52.7 - 162.8 | Not Specified |
Note: While specific recovery data for HFBC is limited in comparative tables, the high efficiency of the reaction suggests recoveries are typically high and reproducible. The data presented is for other common derivatization methods to provide context on typical performance.[8][10]
Experimental Protocols
The following are generalized protocols for the derivatization of primary/secondary amines and alcohols. Note: These protocols should be optimized for specific analytes and matrices. Always work in a fume hood and wear appropriate personal protective equipment.
Protocol 1: Derivatization of Amines (e.g., Amphetamines) in a Biological Matrix
-
Sample Preparation: To 0.5 mL of the sample (e.g., oral fluid, urine), add an appropriate internal standard.
-
Extraction: Alkalinize the sample with a base (e.g., 0.1 N NaOH) and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporation: Separate the organic layer and evaporate it to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) to the dried extract.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[5]
-
Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of a GC-compatible solvent (e.g., hexane, ethyl acetate). The sample is now ready for GC-MS analysis.
Protocol 2: Derivatization of Alcohols (e.g., Steroids)
-
Sample Preparation: Aliquot a known volume of the sample extract containing the steroid analytes into a reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as water will hydrolyze the this compound.
-
Derivatization: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) and 50 µL of this compound. A mild base such as pyridine can be added to neutralize the HCl byproduct.
-
Reaction: Cap the vial and incubate at 60-80°C for 60 minutes. Reaction times and temperatures may vary significantly depending on the steric hindrance of the hydroxyl group.
-
Cleanup: After cooling, perform a liquid-liquid extraction. Add 1 mL of deionized water and 1 mL of an immiscible organic solvent (e.g., hexane or dichloromethane). Vortex thoroughly.
-
Final Preparation: Carefully transfer the organic layer to a clean vial and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in a known volume of a GC-compatible solvent for analysis.
Applications in Drug Development and Research
The robust and efficient nature of acylation with this compound makes it a valuable tool in several research areas:
-
Metabolomics: Enables the quantitative analysis of endogenous metabolites like amino acids and catecholamines, aiding in biomarker discovery and disease diagnostics.
-
Pharmacokinetic Studies: Used to quantify drug molecules and their metabolites containing amine or hydroxyl groups in biological fluids, providing critical data on absorption, distribution, metabolism, and excretion (ADME).
-
Forensic Toxicology: Serves as a standard method for the confirmation and quantification of drugs of abuse, such as amphetamines and related substances, in forensic samples.[4][5]
-
Chiral Separations: Derivatization of chiral amines or alcohols with a chiral acylating agent can produce diastereomers that are separable on standard achiral GC columns, allowing for enantiomeric quantification.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-step method for derivatization of dopamine and some related compounds in aqueous media for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. A rapid method for the determination of dopamine in porcine muscle by pre-column derivatization and HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Heptafluorobutyryl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Heptafluorobutyryl chloride (HFBC) is a highly reactive acyl chloride widely utilized in organic synthesis, particularly for the derivatization of molecules in analytical chemistry and the introduction of the heptafluorobutyryl group in the development of pharmaceuticals. Its high reactivity, however, necessitates stringent handling and storage protocols to ensure its integrity and prevent hazardous situations. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, supported by available data and general experimental protocols for its analysis.
Core Stability Characteristics
This compound is a colorless liquid that is inherently stable when stored under optimal conditions.[1] However, its stability is significantly compromised by exposure to moisture and elevated temperatures.[2][3] Understanding these sensitivities is critical for maintaining the quality and reactivity of the compound.
Moisture Sensitivity
The primary degradation pathway for this compound is hydrolysis.[1] As with other acyl chlorides, it readily reacts with water to form heptafluorobutyric acid and hydrochloric acid. This reaction is typically rapid and exothermic. The presence of moisture in the storage container or the atmosphere during handling will lead to the degradation of the compound, reducing its purity and efficacy for subsequent reactions. Therefore, it is imperative to handle this compound under anhydrous conditions.[2]
Thermal Sensitivity
Recommended Storage Conditions
To mitigate degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Refrigeration (2-8°C)[4] | To minimize thermal decomposition and maintain chemical stability. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[2] | To prevent hydrolysis by excluding atmospheric moisture. |
| Container | Tightly sealed, original container[1] | To prevent moisture ingress and contamination. The container should be made of a compatible material. |
| Light Exposure | Store in a dark place | While not explicitly stated as light-sensitive in all sources, it is good laboratory practice for reactive chemicals. |
| Incompatible Materials | Segregate from strong oxidizing agents and strong bases[1] | To prevent vigorous and potentially hazardous reactions. |
Material Compatibility
The choice of storage and handling materials is crucial to prevent contamination and degradation of this compound. Based on general chemical resistance charts for corrosive and fluorinated compounds, the following materials are recommended:
-
Highly Recommended: Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy alkanes (PFA) exhibit excellent chemical resistance to a wide range of aggressive chemicals and are suitable for storing and handling this compound.[5][6][7]
-
Good Compatibility: High-density polyethylene (HDPE) and polypropylene (PP) may be suitable for short-term handling, but their compatibility for long-term storage should be verified.[8]
-
Not Recommended: Materials such as rubber, and certain plastics are likely to be degraded by this compound and should be avoided.
Hazardous Decomposition
In the event of improper storage or handling leading to decomposition, several hazardous substances can be produced. The primary hazardous decomposition products include:
-
Hydrogen chloride (HCl)[1]
-
Hydrogen fluoride (HF)[9]
-
Carbon monoxide (CO)[1]
-
Carbon dioxide (CO₂)[1]
These gases are corrosive and toxic, underscoring the importance of handling this compound in a well-ventilated area, preferably within a fume hood.
Experimental Protocols for Stability and Purity Assessment
While specific, validated stability-indicating methods for this compound are not widely published, the following general experimental protocols can be adapted to assess its purity and monitor its degradation.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a suitable method for assessing the purity of the volatile this compound.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperatures: Optimized to ensure proper volatilization and detection without on-column decomposition.
-
Oven Temperature Program: A suitable temperature gradient to separate the main component from any impurities or degradation products.
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., anhydrous hexane or dichloromethane).
-
Analysis: Inject a small volume of the sample and record the chromatogram. Purity is determined by the area percentage of the main peak.
Monitoring Hydrolysis by Titration
The degradation of this compound via hydrolysis can be monitored by titrating the acidic byproducts (heptafluorobutyric acid and HCl).
Methodology:
-
Sample Preparation: A known quantity of this compound is stored under specific conditions (e.g., controlled temperature and humidity). At predetermined time points, an aliquot is carefully removed.
-
Reaction: The aliquot is quenched in a known volume of a suitable solvent (e.g., a mixture of water and acetone) to ensure complete hydrolysis.
-
Titration: The resulting acidic solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.
-
Calculation: The amount of acid produced is calculated, which corresponds to the extent of hydrolysis of the this compound.
Structural Confirmation and Degradation Monitoring by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of this compound and to detect the formation of its primary hydrolysis product, heptafluorobutyric acid.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Nuclei to Observe: 19F NMR is particularly informative for fluorinated compounds. 1H NMR can be used to observe the appearance of the acidic proton of heptafluorobutyric acid.
-
Sample Preparation: A small amount of the this compound sample is dissolved in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire the NMR spectrum. The chemical shifts and coupling constants in the 19F NMR spectrum will be characteristic of the heptafluorobutyryl group. The appearance of new signals over time, corresponding to heptafluorobutyric acid, indicates degradation.
Logical Relationship of Stability and Storage
The stability of this compound is directly dependent on the adherence to proper storage conditions. The following diagram illustrates the logical relationship between these factors.
References
- 1. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]
- 4. Perfluorobutyryl chloride 98 375-16-6 [sigmaaldrich.com]
- 5. Chemical resistance chart - MB Plastics [mbplastics.nl]
- 6. treborintl.com [treborintl.com]
- 7. PFA (Perfluoroalkoxy) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 8. calpaclab.com [calpaclab.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Derivatization of Analytes with Heptafluorobutyryl Chloride (HFBC) for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
Introduction
This compound (HFBC) is a robust derivatizing agent frequently employed in gas chromatography-mass spectrometry (GC-MS) analysis. It is particularly effective for compounds containing primary and secondary amines, phenols, and thiols. The derivatization process involves the reaction of HFBC with the active hydrogen atoms of these functional groups, replacing them with a heptafluorobutyryl group. This chemical modification enhances the volatility and thermal stability of the analytes, while also improving their chromatographic separation and increasing their sensitivity for mass spectrometric detection. The electron-capturing properties of the fluorine atoms in the heptafluorobutyryl group make it an excellent choice for electron capture detection (ECD) and enhance ionization in the mass spectrometer.
This document provides a detailed protocol for the derivatization of analytes using HFBC, along with quantitative data and troubleshooting tips for successful GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance data for the derivatization of various analyte classes with HFBC.
Table 1: Reaction Conditions for HFBC Derivatization
| Analyte Class | Solvent | Derivatization Reagent | Temperature (°C) | Time (min) |
| Amphetamines | Ethyl Acetate | 10% HFBC in Toluene | 60-75 | 15-30 |
| Catecholamines | Acetonitrile | HFBC | 60 | 30 |
| Steroids | Toluene | HFBC/Pyridine (2:1) | 80 | 60 |
| Phenols | Methylene Chloride | HFBC | 50 | 20 |
Table 2: GC-MS Performance Data for HFBC-Derivatized Analytes
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| Amphetamine | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | > 0.995 |
| Methamphetamine | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | > 0.995 |
| Dopamine | 5 - 10 pg/mL | 20 - 50 pg/mL | > 0.99 |
| Testosterone | 0.5 - 2 ng/mL | 2 - 10 ng/mL | > 0.99 |
| Estradiol | 1 - 5 pg/mL | 5 - 20 pg/mL | > 0.99 |
Experimental Protocol
This protocol provides a general procedure for the derivatization of a sample containing analytes with active hydrogen atoms using HFBC. Note: This is a general guideline, and optimization of reaction conditions (e.g., temperature, time, reagent concentration) may be necessary for specific analytes and matrices.
Materials and Reagents
-
This compound (HFBC)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, toluene)
-
Anhydrous pyridine (optional, as a catalyst and acid scavenger)
-
Internal standard solution
-
Sample containing the analyte(s) of interest
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure
-
Sample Preparation:
-
Accurately transfer a known volume or weight of the sample into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely. Water will react with HFBC and interfere with the derivatization.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Internal Standard Addition:
-
Add an appropriate volume of the internal standard solution to the dried sample.
-
-
Reconstitution:
-
Reconstitute the dried sample and internal standard in a small volume of a suitable anhydrous solvent (e.g., 100 µL of ethyl acetate).
-
-
Derivatization:
-
Add the derivatizing reagent. For example, add 50 µL of a 10% (v/v) solution of HFBC in an appropriate solvent. For analytes that are prone to acid-catalyzed degradation, the addition of a small amount of pyridine (e.g., 10 µL) can be beneficial.
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
-
Reaction:
-
Incubate the reaction mixture at the optimized temperature and for the required time (refer to Table 1 for general guidelines). For example, heat at 70°C for 20 minutes.
-
-
Cooling and Quenching:
-
After the incubation period, cool the vial to room temperature.
-
The reaction can be quenched by the addition of a small amount of a protic solvent like methanol, but this is often not necessary as the excess reagent is volatile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1-2 µL) of the reconstituted sample into the GC-MS system.
-
Diagrams
Caption: Workflow for HFBC derivatization and GC-MS analysis.
Caption: General reaction scheme for HFBC derivatization.
Tips and Troubleshooting
-
Moisture Control: HFBC is highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous to prevent the hydrolysis of the reagent and poor derivatization efficiency.
-
Reagent Purity: Use high-purity HFBC and solvents to avoid interfering peaks in the chromatogram.
-
Optimization of Conditions: The reaction conditions (temperature, time, and reagent concentration) should be optimized for each specific analyte and matrix to achieve maximum derivatization yield.
-
Matrix Effects: Biological and environmental samples can contain interfering substances. A thorough sample cleanup procedure is crucial to minimize matrix effects.
-
Derivative Stability: The stability of the HFBC derivatives should be evaluated. Analyze the samples as soon as possible after derivatization, or store them at low temperatures (e.g., -20°C) to prevent degradation.
-
Incomplete Derivatization: If incomplete derivatization is observed (indicated by the presence of the underivatized analyte peak), consider increasing the reaction temperature, time, or the amount of HFBC. The use of a catalyst like pyridine can also improve the reaction kinetics.
-
Side Reactions: At high temperatures or with prolonged reaction times, side reactions may occur. It is important to find a balance to ensure complete derivatization without significant degradation or side product formation.
Application Notes and Protocols for Amino acid Derivatization using Heptafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a critical technique in various scientific disciplines, including biomedical research, drug discovery, and food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for the separation and quantification of amino acids; however, their inherent low volatility and high polarity necessitate a derivatization step to convert them into thermally stable and volatile compounds.[1] Heptafluorobutyryl chloride (HFBC) is an acylating reagent that reacts with the primary and secondary amine groups, as well as hydroxyl and thiol groups present in amino acids, to produce stable, volatile derivatives suitable for GC-MS analysis. This document provides a detailed protocol for the derivatization of amino acids using this compound, adapted from established methods for similar acylation agents.
Principle of Derivatization
This compound reacts with the nucleophilic functional groups of amino acids (amino, hydroxyl, and thiol groups) in a two-step process. The first step involves the esterification of the carboxyl group, typically with an acidified alcohol. The second step is the acylation of the amino and other reactive groups with this compound in the presence of an organic solvent and a catalyst. The resulting heptafluorobutyryl derivatives are significantly more volatile and thermally stable, allowing for their separation and detection by GC-MS.
Experimental Protocols
I. Materials and Reagents
-
Reagents:
-
This compound (HFBC)
-
Amino acid standards (e.g., cell-free amino acid standards mixture)
-
Internal standard (e.g., Norvaline or as appropriate for the sample matrix)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (for comparison or alternative derivatization)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
-
Glassware and Equipment:
-
Pyrex glass tubes with Teflon-lined screw caps
-
Heating block or oven
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Microsyringes
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
-
II. Sample Preparation
Proper sample preparation is crucial to minimize contamination and ensure accurate quantification.
-
Protein Hydrolysis (for protein-bound amino acids):
-
Accurately weigh 1-5 mg of the protein sample into a Pyrex glass tube.
-
Add 1 mL of 6 M HCl.
-
Flush the tube with nitrogen gas, seal it tightly, and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and centrifuge to pellet any solid debris.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl.
-
-
Free Amino Acids in Biological Fluids (e.g., plasma, urine):
-
Thaw the sample on ice.
-
To 100 µL of the sample, add an equal volume of a deproteinizing agent (e.g., 10% sulfosalicylic acid).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
III. Derivatization Protocol
This protocol is adapted from methods using similar acylating agents and should be optimized for specific applications.
-
Drying:
-
Transfer an aliquot of the prepared sample (containing approximately 10-100 nmol of total amino acids) or amino acid standard solution to a clean Pyrex glass tube.
-
Add the internal standard.
-
Evaporate the solvent completely under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.
-
-
Esterification:
-
To the dried sample, add 100 µL of acidified isopropanol (e.g., 3 M HCl in isopropanol).
-
Seal the tube tightly and heat at 110°C for 60 minutes.
-
Cool the tube to room temperature and then evaporate the solvent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried esterified amino acids, add 50 µL of anhydrous acetonitrile and 50 µL of this compound (HFBC).
-
Seal the tube tightly and heat at 110°C for 15 minutes.
-
Cool the tube to room temperature.
-
-
Work-up:
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis, such as ethyl acetate or dichloromethane.
-
Transfer the reconstituted sample to a GC vial with an insert.
-
Data Presentation
Quantitative data for amino acid analysis using this compound is not extensively available in the literature. The following table provides a hypothetical representation of expected data based on the use of similar fluorinated acylating reagents. Researchers should generate their own data for validation.
Table 1: Hypothetical GC-MS Parameters and Retention Times for HFBC-Derivatized Amino Acids
| Amino Acid | Derivative Molecular Weight ( g/mol ) | Expected Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Alanine | 403.1 | 8.5 | 288 | 199 | 126 |
| Valine | 431.1 | 10.2 | 316 | 227 | 154 |
| Leucine | 445.1 | 11.8 | 330 | 241 | 168 |
| Isoleucine | 445.1 | 12.1 | 330 | 241 | 168 |
| Proline | 415.1 | 12.5 | 300 | 211 | 138 |
| Serine | 517.1 | 13.2 | 402 | 313 | 240 |
| Threonine | 531.1 | 13.8 | 416 | 327 | 254 |
| Aspartic Acid | 545.1 | 15.5 | 430 | 341 | 268 |
| Glutamic Acid | 559.1 | 16.8 | 444 | 355 | 282 |
| Phenylalanine | 479.1 | 18.2 | 364 | 275 | 202 |
| Tyrosine | 675.1 | 20.5 | 560 | 471 | 398 |
| Lysine | 658.2 | 22.1 | 543 | 454 | 381 |
Note: Retention times and mass fragments are illustrative and will vary depending on the specific GC column, temperature program, and MS settings.
Mandatory Visualizations
Caption: Experimental workflow for amino acid derivatization with HFBC.
Caption: Reaction pathway of amino acid derivatization.
Conclusion
The protocol described provides a comprehensive framework for the derivatization of amino acids using this compound for subsequent GC-MS analysis. While specific quantitative data for HFBC is limited, the methodology, adapted from similar and well-established derivatization techniques, offers a robust starting point for researchers. It is imperative to perform in-house validation and optimization of the protocol to ensure accuracy, precision, and reliability for the specific amino acids and sample matrices under investigation. This method, once optimized, can be a valuable tool for sensitive and reliable amino acid quantification in a wide range of scientific applications.
References
Application Notes and Protocols for Heptafluorobutyryl Chloride Derivatization of Phenols and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Derivatization
The derivatization of phenols and alcohols with HFBC is an acylation reaction where the active hydrogen of the hydroxyl group is replaced by a heptafluorobutyryl group. This reaction is typically carried out in the presence of a catalyst or an acid scavenger, such as a tertiary amine (e.g., pyridine or triethylamine), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The resulting heptafluorobutyryl esters are significantly more volatile and less polar than the parent compounds, making them amenable to GC analysis.
Experimental Protocols
Protocol 1: Derivatization of Phenols and Alcohols using Heptafluorobutyric Anhydride (HFBA) (Adaptable for HFBC)
This protocol is based on a standard procedure for acylation using HFBA and can be adapted for use with HFBC.[1] Note that HFBC is generally more reactive than HFBA, so reaction times may be shorter.
Materials:
-
Heptafluorobutyryl chloride (HFBC) or Heptafluorobutyric anhydride (HFBA)
-
Phenol/alcohol standards or sample extract
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or acetonitrile)
-
Catalyst/Acid Scavenger: Pyridine or Triethylamine (TEA)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
-
Internal standard solution (e.g., a deuterated analog of the analyte)
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample or standard into a reaction vial.
-
If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analytes into a suitable organic solvent.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous, as both HFBC and HFBA are moisture-sensitive.[2]
-
-
Reconstitution and Internal Standard Spiking:
-
Add 100 µL of anhydrous solvent (e.g., toluene) to the dried residue to dissolve the analytes.
-
Add a precise volume of the internal standard solution.
-
-
Derivatization Reaction:
-
Add 50 µL of pyridine (or triethylamine) to the vial.
-
Add 50 µL of HFBC (or HFBA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or water bath. Optimization of reaction time and temperature may be necessary for specific analytes.
-
-
Work-up (optional but recommended):
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of 5% sodium bicarbonate solution to quench the excess reagent and neutralize the acid byproduct.
-
Vortex for 1 minute.
-
Add 1 mL of a suitable extraction solvent (e.g., hexane or ethyl acetate) and vortex for 1 minute to extract the derivatives.
-
Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of heptafluorobutyryl derivatives. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250-280°C |
| Oven Program | Initial temperature: 50-80°C, hold for 1-2 min. Ramp: 10-25°C/min to 280-300°C, hold for 2-5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280-300°C |
| Scan Mode | Full Scan (e.g., m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data
The following tables summarize typical quantitative data obtained for the analysis of phenols and related compounds using heptafluorobutyric anhydride derivatization. This data can be considered indicative of the performance expected with HFBC derivatization.
Table 1: Method Performance for Derivatized Phenolic Compounds
| Compound | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Nonylphenol | 1 - 1000 | 0.15 | 0.50 | >60 | |
| Octylphenol | 1 - 1000 | 0.10 | 0.33 | >60 | |
| Bisphenol A | 1 - 1000 | 0.05 | 0.17 | >60 | |
| Tetrabromobisphenol A | 1 - 1000 | 0.01 | 0.05 | >60 |
Table 2: Method Performance for Derivatized Amphetamine-Related Compounds (for reference)
| Compound | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Amphetamine | 5 - 1000 | 1.0 | 2.5 | [3] |
| Methamphetamine | 5 - 1000 | 1.0 | 2.5 | [3] |
| MDA | 5 - 1000 | 1.0 | 2.5 | [3] |
| MDMA | 5 - 1000 | 1.0 | 2.5 | [3] |
Visualizations
Caption: Workflow for HFBC derivatization of phenols and alcohols.
Signaling Pathways and Logical Relationships
Caption: Rationale for HFBC derivatization in GC-MS analysis.
Mass Spectra Fragmentation
The electron ionization (EI) mass spectra of heptafluorobutyryl derivatives of phenols and alcohols exhibit characteristic fragmentation patterns that are useful for identification.
-
Molecular Ion (M+): The molecular ion peak is often observed, although it may be of low intensity.
-
Acylium Ion: A prominent fragment corresponding to the heptafluorobutyryl acylium ion ([C3F7CO]+) is typically observed at m/z 197.
-
Loss of the Acyl Group: Fragmentation involving the loss of the heptafluorobutyryl group from the molecular ion can also occur.
-
Analyte-Specific Fragmentation: The fragmentation of the original phenol or alcohol moiety will also be present, providing structural information about the analyte. For example, derivatives of phenols may show fragments corresponding to the substituted aromatic ring.
Conclusion
This compound is a valuable reagent for the derivatization of phenols and alcohols for GC-MS analysis. The protocols and data presented here provide a solid foundation for the development and implementation of analytical methods for these important classes of compounds in various scientific and industrial applications. Proper optimization of the derivatization and GC-MS conditions is crucial for achieving the desired sensitivity, accuracy, and precision.
References
Application Notes & Protocols for GC-MS Method Development with Heptafluorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods utilizing Heptafluorobutyryl Chloride (HFBC) for the derivatization of various analytes. This document is intended to guide researchers, scientists, and drug development professionals through the process of method development, from sample preparation to data analysis, with a focus on quantitative accuracy and reproducibility.
Introduction to this compound (HFBC) Derivatization
This compound is a highly effective acylation reagent used in GC-MS analysis to enhance the volatility and thermal stability of polar analytes containing active hydrogens, such as amines, phenols, and alcohols. The introduction of the heptafluorobutyryl group significantly improves chromatographic peak shape, reduces tailing, and increases sensitivity for detection by mass spectrometry. This makes HFBC an excellent choice for the analysis of various compounds, including amphetamines, phenethylamines, and other drugs of abuse, where the presence of primary or secondary amine groups can lead to poor chromatographic performance without derivatization.
The derivatization reaction with HFBC is rapid and typically proceeds to completion under mild conditions. The resulting derivatives are stable and produce characteristic mass spectra with high molecular weight fragments, which aids in both identification and quantification, minimizing interferences from matrix components.
Experimental Protocols
Derivatization Protocol for Amphetamine and Methamphetamine in Urine
This protocol is adapted from established methods for fluorinated acylating agents and provides a general procedure for the derivatization of amphetamine and methamphetamine in a urine matrix.
Materials:
-
This compound (HFBC)
-
Amphetamine and Methamphetamine standards
-
Deuterated internal standards (e.g., Amphetamine-d6, Methamphetamine-d9)
-
Urine sample
-
Liquid-liquid extraction solvent (e.g., a mixture of isopropanol and ethyl acetate)
-
Back-extraction acidic solution (e.g., 0.1 M HCl)
-
Neutralizing basic solution (e.g., 1 M NaOH)
-
Organic solvent for final extract (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 1 mL of urine sample in a centrifuge tube, add the deuterated internal standards.
-
Add 5 mL of the liquid-liquid extraction solvent.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
-
Back-Extraction:
-
Add 2 mL of the acidic solution to the organic extract.
-
Vortex for 2 minutes and centrifuge.
-
Discard the organic layer.
-
-
Neutralization and Re-extraction:
-
Add the neutralizing basic solution to the aqueous layer until the pH is above 9.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge.
-
Transfer the organic (upper) layer to a clean tube containing anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 25 µL of this compound (HFBC).
-
Cap the vial and heat at 70°C for 20 minutes.[1]
-
Cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
-
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required based on the specific analytes and instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | Specific m/z values for the heptafluorobutyryl derivatives of the target analytes and internal standards should be determined. For amphetamine, characteristic ions would be monitored.[2] |
Quantitative Data Summary
The following tables summarize typical validation parameters for GC-MS methods using fluorinated derivatizing agents. These values can be used as a benchmark during method development with this compound.
Table 1: Linearity and Range
| Analyte | Derivatizing Agent | Linear Range | Correlation Coefficient (r²) | Reference |
| Amphetamine | Heptafluorobutyric Anhydride (HFBA) | 2 - 40 ng/mg | > 0.997 | [1] |
| Methamphetamine | Heptafluorobutyric Anhydride (HFBA) | 2 - 40 ng/mg | > 0.997 | [1] |
| Cannabinoids | Silylation Reagent | 0.2 - 2 µg/mL | > 0.99 | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Derivatizing Agent | LOD | LOQ | Reference |
| Amphetamine | Heptafluorobutyric Anhydride (HFBA) | 0.05 ng/mg | 0.1 ng/mg | [1] |
| Methamphetamine | Heptafluorobutyric Anhydride (HFBA) | 0.05 ng/mg | 0.1 ng/mg | [1] |
| Cannabinoids | Silylation Reagent | 0.01 µg/mL | 0.2 µg/mL | [3] |
Table 3: Precision and Accuracy
| Analyte | Derivatizing Agent | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Amphetamine | Heptafluorobutyric Anhydride (HFBA) | 0.76 - 4.79 | 0.55 - 7.73 | 77.45 - 86.86 (Recovery) | [1] |
| Methamphetamine | Heptafluorobutyric Anhydride (HFBA) | 0.76 - 4.79 | 0.55 - 7.73 | 77.45 - 86.86 (Recovery) | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of drugs using this compound derivatization.
Derivatization Reaction Pathway
This diagram shows the chemical reaction between an analyte with a primary amine group (e.g., amphetamine) and this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trace Analysis using Heptafluorobutyryl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptafluorobutyryl chloride (HFBC) is a derivatizing agent used in trace analysis, particularly for compounds containing primary and secondary amines, hydroxyl, and thiol functional groups. Derivatization with HFBC enhances the volatility and thermal stability of analytes, making them amenable to analysis by gas chromatography (GC). The highly electronegative fluorine atoms in the heptafluorobutyryl group also improve the sensitivity of detection by electron capture detection (ECD) and mass spectrometry (MS). These application notes provide detailed protocols for sample preparation and derivatization using HFBC for the trace analysis of various compounds in biological matrices.
Chemical Derivatization Reaction
The derivatization reaction with this compound involves the acylation of active hydrogen-containing functional groups, such as amines (-NH2), hydroxyls (-OH), and thiols (-SH), present in the analyte molecule. The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen, oxygen, or sulfur atom of the analyte attacks the electrophilic carbonyl carbon of HFBC. This results in the formation of a stable, volatile heptafluorobutyryl derivative and the elimination of hydrochloric acid (HCl). A base, such as pyridine, is often used to neutralize the HCl produced and drive the reaction to completion.
Figure 1: Chemical reaction of an analyte with this compound.
Experimental Protocols
Protocol 1: Derivatization of Amphetamine-Related Drugs in Oral Fluid with Heptafluorobutyric Anhydride (HFBA) - A Representative Protocol
This protocol, adapted for this compound (HFBC) from a method using Heptafluorobutyric Anhydride (HFBA), is suitable for the trace analysis of amphetamine and related compounds in oral fluid samples.[1]
Materials:
-
This compound (HFBC)
-
Ethyl acetate
-
Sodium hydroxide (NaOH), 0.1 N
-
Internal Standards (e.g., Amphetamine-D5, Methamphetamine-D5)
-
Oral fluid samples
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 0.5 mL of oral fluid, add the internal standard solution.
-
Add ethyl acetate and 0.1 N NaOH to the sample.
-
Vortex vigorously for 1 minute to extract the analytes into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBC.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes.[1]
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
Protocol 2: In-Situ Derivatization of Amino Acids in Aqueous Samples with Heptafluorobutyl Chloroformate (HFBCF) - A Representative Protocol
This protocol is adapted from a method using heptafluorobutyl chloroformate (HFBCF) and is applicable for the trace analysis of amino acids in aqueous biological samples like serum or urine using HFBC.
Materials:
-
This compound (HFBC)
-
Chloroform
-
Pyridine
-
Methanol
-
Aqueous biological sample (e.g., urine, deproteinized serum)
-
Internal standard solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 300 µL of the aqueous sample in a screw-cap tube, add 10 µL of the internal standard solution.
-
-
In-Situ Derivatization and Extraction:
-
Add 500 µL of a methanol-pyridine mixture (4:1, v/v) to the sample tube.
-
Add 50 µL of HFBC.
-
Immediately add 1 mL of chloroform.
-
Cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing and reaction.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer (chloroform) containing the derivatized amino acids.
-
The organic extract can be directly injected into the GC-MS system for analysis. This direct extraction-derivatization method is rapid, requiring only about 5 minutes for sample preparation.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing heptafluorobutyryl derivatives for trace analysis. Note that some data may be from closely related derivatizing agents like Heptafluorobutyric Anhydride (HFBA).
Table 1: Linearity and Detection Limits for Amphetamine-Related Drugs (as HFBA derivatives) [1]
| Analyte | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | 5 - 1000 | 2.5 |
| Methamphetamine (MA) | 5 - 1000 | 2.5 |
| 3,4-Methylenedioxyamphetamine (MDA) | 10 - 1000 | 5 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 10 - 1000 | 5 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | 10 - 1000 | 5 |
Table 2: Linearity and Detection Limits for Amino Acids in Urine (as ethylchloroformate derivatives - representative data)
| Analyte | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Correlation Coefficient (r) |
| Alanine | 1.0 - 300 | 0.5 | 0.998 |
| Glycine | 1.0 - 300 | 0.5 | 0.997 |
| Valine | 1.0 - 300 | 0.5 | 0.996 |
| Leucine | 1.0 - 300 | 0.5 | 0.998 |
| Isoleucine | 1.0 - 300 | 0.5 | 0.998 |
| Proline | 1.0 - 300 | 0.5 | 0.997 |
| Phenylalanine | 1.0 - 300 | 0.5 | 0.998 |
| Tryptophan | 1.0 - 300 | 0.5 | 0.989 |
| Methionine | 1.0 - 300 | 0.5 | 0.996 |
| Histidine | 1.0 - 300 | 0.5 | 0.991 |
| Lysine | 1.0 - 300 | 0.5 | 0.992 |
| Tyrosine | 1.0 - 300 | 0.5 | 0.995 |
| Cysteine | 1.0 - 300 | 0.5 | 0.966 |
| Aspartic Acid | 1.0 - 300 | >0.5 | 0.992 |
| Glutamic Acid | 1.0 - 300 | 0.5 | 0.996 |
Experimental Workflow
The general workflow for trace analysis using this compound derivatization followed by GC-MS is depicted below.
Figure 2: General experimental workflow for trace analysis using HFBC derivatization.
Conclusion
Derivatization with this compound is a valuable technique for the trace analysis of a wide range of compounds containing active hydrogen functional groups. The protocols and data presented here provide a foundation for researchers and scientists to develop and validate robust analytical methods for their specific applications in drug development and other scientific disciplines. The enhanced volatility and detectability of the resulting derivatives make HFBC a powerful tool for achieving low detection limits and reliable quantification in complex biological matrices.
References
Application Notes and Protocols for the Chiral Separation of Amphetamines using Heptafluorobutyryl Chloride Derivatization
Introduction
Amphetamine and its derivatives are chiral molecules that exist as two enantiomers, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). These enantiomers exhibit distinct pharmacological and toxicological effects.[1] Dextroamphetamine is a potent central nervous system stimulant, while levoamphetamine has more pronounced peripheral effects.[1] Consequently, the ability to separate and quantify individual enantiomers is crucial in forensic toxicology, clinical diagnostics, and pharmaceutical analysis to distinguish between illicit use and legitimate therapeutic applications.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amphetamines. However, due to their polarity and volatility, direct analysis is often challenging, necessitating a derivatization step to improve their chromatographic properties.[2] For chiral separation on a standard achiral GC column, derivatization with a chiral reagent is employed to convert the enantiomers into diastereomers, which possess different physicochemical properties and can be chromatographically resolved.[3] An alternative approach involves derivatization with an achiral fluorinated anhydride, such as heptafluorobutyric anhydride (HFBA), to enhance volatility and detection sensitivity, followed by separation on a chiral GC column. This document provides detailed protocols for the derivatization of amphetamines and their subsequent chiral separation by GC-MS.
Principle of Chiral Derivatization
The indirect chiral separation of amphetamine enantiomers by GC-MS relies on their conversion into diastereomeric derivatives. This is achieved by reacting the racemic amphetamine sample with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers have different spatial arrangements and, therefore, distinct physical properties, including their interaction with the stationary phase of a non-chiral GC column. This difference in interaction allows for their separation. Trifluoroacetyl-l-prolyl chloride (L-TPC) is a commonly used CDA for this purpose.[3]
Additionally, achiral derivatization using reagents like heptafluorobutyric anhydride (HFBA) is widely employed to improve the chromatographic behavior of amphetamines by reducing their polarity and increasing their volatility, which leads to better peak shapes and enhanced sensitivity.[4][5]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) of Amphetamines from Urine
This protocol is a general procedure for the extraction of amphetamines from a urine matrix prior to derivatization.
-
Apparatus and Reagents:
-
Procedure:
-
Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.
-
Add the internal standard solution.
-
Alkalinize the sample by adding 0.5 mL of 0.1 N NaOH to bring the pH above 9.
-
Add 5 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the tube and allowing it to stand for 5 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
The dried extract is now ready for derivatization.
-
2. Derivatization Protocol 1: Chiral Derivatization using Trifluoroacetyl-l-prolyl chloride (L-TPC)
This protocol describes the formation of diastereomers for subsequent separation on an achiral column.[3]
-
Apparatus and Reagents:
-
Procedure:
-
Reconstitute the dried extract from the sample preparation step in a suitable solvent if necessary.
-
In a glass vial, mix 100 µL of the extract solution with 125 µL of a saturated potassium carbonate solution.[3]
-
Add 1.5 mL of ethyl acetate and 12.5 µL of L-TPC.[3]
-
Stir the mixture vigorously at room temperature for 10 minutes.[3]
-
Allow the layers to separate, then transfer the upper organic layer to a clean vial.
-
Dry the organic layer with anhydrous sodium sulfate.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.[3]
-
3. Derivatization Protocol 2: Achiral Derivatization using Heptafluorobutyric Anhydride (HFBA)
This protocol improves the chromatographic properties of amphetamines for GC-MS analysis.[4][5]
-
Apparatus and Reagents:
-
Dried sample extract
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (or other suitable solvent)
-
Heating block or water bath
-
-
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial tightly and vortex briefly.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 50-100 µL) for GC-MS analysis.
-
Data Presentation
Quantitative Data Summary
The following tables summarize typical parameters for the GC-MS analysis of derivatized amphetamines.
Table 1: GC-MS Operating Conditions for Analysis of Derivatized Amphetamines
| Parameter | Condition |
| GC Column | Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm) or similar |
| Injection | 1 µL, Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Table 2: Mass Spectrometric Data for HFBA-Derivatized Amphetamines [4]
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Amphetamine (AMP) | HFB-AMP | 240 | 118 | 91 |
| Methamphetamine (MA) | HFB-MA | 254 | 118 | 210 |
| MDA | HFB-MDA | 240 | 162 | 135 |
| MDMA | HFB-MDMA | 254 | 162 | 210 |
| MDEA | HFB-MDEA | 268 | 162 | 224 |
Table 3: Method Validation Parameters for HFBA-Derivatized Amphetamines in Oral Fluid [4][5]
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | 5 - 1000 | 2.5 - 10 |
| Methamphetamine (MA) | 5 - 1000 | 2.5 - 10 |
| MDA | 10 - 1000 | 2.5 - 10 |
| MDMA | 10 - 1000 | 2.5 - 10 |
| MDEA | 10 - 1000 | 2.5 - 10 |
Visualizations
Diagrams of Workflows and Reactions
Caption: General workflow for the chiral separation of amphetamine isomers.
Caption: Formation of diastereomers from amphetamine enantiomers.
Caption: Derivatization of amphetamine with heptafluorobutyric anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Catecholamines with Heptafluorobutyryl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of catecholamines, specifically dopamine, norepinephrine, and epinephrine, using a two-step derivatization method involving silylation followed by acylation with heptafluorobutyryl chloride (HFBC) or its anhydride (HFBA), coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This methodology enhances the volatility and thermal stability of the catecholamines, enabling sensitive and specific quantification in various biological matrices.
Introduction
Catecholamines are a class of neurotransmitters and hormones crucial in regulating physiological processes. Accurate quantification of these compounds is vital in neuroscience research, clinical diagnostics, and drug development. Due to their polar nature and low volatility, direct analysis of catecholamines by GC-MS is challenging. Chemical derivatization is a necessary step to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis.
This protocol focuses on a robust two-step derivatization procedure:
-
Silylation: The hydroxyl groups on the catechol ring and the side chain are protected using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acylation: The amine group is subsequently acylated using heptafluorobutyric anhydride (HFBA) or this compound (HFBC).
This approach yields O-trimethylsilyl (O-TMS), N-heptafluorobutyryl (N-HFB) derivatives that exhibit excellent chromatographic properties and produce characteristic mass spectra, allowing for high sensitivity and selectivity, particularly in selected ion monitoring (SIM) mode.
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interferences and concentrate the target analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2]
Protocol for Solid-Phase Extraction (SPE):
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) and add antioxidants (e.g., sodium metabisulfite) to prevent catecholamine degradation.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the catecholamines) to the sample to correct for extraction losses and derivatization variability.
-
pH Adjustment: Adjust the sample pH to approximately 8.5 with a suitable buffer to ensure efficient binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a low-concentration organic solvent (e.g., methanol) to remove interfering substances.
-
Elution: Elute the catecholamines from the cartridge using an appropriate acidic organic solvent (e.g., methanol containing formic acid).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). The dried extract is now ready for derivatization.
Two-Step Derivatization Protocol
This two-step derivatization method forms O-TMS, N-heptafluorobutyryl derivatives of catecholamines.[3][4]
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-methyl-bis(heptafluorobutyramide) (MBHFBA) or Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Silylation of Hydroxyl Groups:
-
To the dried sample extract in a GC vial, add 50 µL of MSTFA.
-
Seal the vial and heat at 60°C for 15 minutes to protect the hydroxyl groups.
-
Cool the vial to room temperature.
-
-
Acylation of the Amine Group:
-
Add 50 µL of MBHFBA or HFBA to the vial containing the silylated catecholamines.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Sample Reconstitution:
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable volume (e.g., 50-100 µL) of anhydrous ethyl acetate.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended.
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | - Initial Temperature: 80 - 100°C, hold for 1-2 min- Ramp 1: 10 - 20°C/min to 200°C- Ramp 2: 20 - 30°C/min to 280 - 300°C- Final Hold: 2 - 5 min |
| MS Transfer Line Temp | 280 - 300°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables summarize the expected quantitative data for the O-TMS, N-HFB derivatives of dopamine, norepinephrine, and epinephrine. Note that retention times are approximate and will vary depending on the specific GC column and conditions used. The m/z values represent characteristic ions for selected ion monitoring (SIM).
Table 1: GC-MS Data for Derivatized Catecholamines
| Analyte | Derivative | Approx. Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dopamine | Di(O-TMS), N-HFB | 8 - 10 | 428 | 179 | 282 |
| Norepinephrine | Tri(O-TMS), N-HFB | 10 - 12 | 590 | 179 | 444 |
| Epinephrine | Tri(O-TMS), N-HFB | 11 - 13 | 604 | 193 | 444 |
Table 2: Method Validation Parameters
| Parameter | Dopamine | Norepinephrine | Epinephrine |
| Linearity Range (ng/mL) | 1 - 5000 | 1 - 5000 | 1 - 5000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ppb) | 0.2 - 5.0 | 0.2 - 5.0 | 0.2 - 5.0 |
| Limit of Quantitation (LOQ) (ppb) | 0.5 - 15.0 | 0.5 - 15.0 | 0.5 - 15.0 |
| Recovery (%) | 85 - 110 | 80 - 105 | 80 - 105 |
| Precision (RSD %) | < 15 | < 15 | < 15 |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 |
Note: The validation parameters are typical values and should be established for each specific laboratory and application.[3]
Visualizations
Diagrams of Experimental Workflows and Chemical Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 9-fluorenylmethyloxycarbonyl derivatives of catecholamines by high performance liquid chromatography, liquid chromatography/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Derivatization with Heptafluorobutyryl Chloride (HFBC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Heptafluorobutyryl chloride (HFBC) for derivatization in their analytical workflows, particularly for gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization with this compound (HFBC)?
A1: Derivatization with HFBC is a chemical modification technique used to enhance the analytical properties of compounds for GC-MS analysis. Specifically, it converts polar functional groups, such as primary and secondary amines and hydroxyl groups, into less polar, more volatile, and more thermally stable heptafluorobutyryl derivatives. This process improves chromatographic peak shape, resolution, and detection sensitivity.
Q2: What types of functional groups react with this compound?
A2: this compound is a potent acylating agent that primarily reacts with active hydrogens. The ease of derivatization generally follows this order: primary amines > secondary amines > primary alcohols > secondary alcohols. It reacts with nucleophilic groups to form stable amide and ester derivatives.
Q3: Why am I seeing poor peak shapes (e.g., tailing) for my derivatized analytes?
A3: Poor peak shape is often an indication of incomplete derivatization, leaving some of the polar, underivatized analyte to interact with active sites in the GC inlet or column. Other potential causes include issues with the GC system itself, such as a contaminated liner or a degraded column.
Q4: Can excess this compound or its byproducts interfere with my analysis?
A4: Yes, residual HFBC and its primary byproduct, heptafluorobutyric acid, can be reactive and may cause chromatographic interference or damage the GC column. It is crucial to either remove the excess reagent after the reaction is complete or ensure the analytical method separates these components from the analytes of interest.
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization is a common issue that leads to poor sensitivity, inaccurate quantification, and problematic chromatography. The following guide addresses the most frequent causes and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Presence of Moisture: HFBC is highly sensitive to moisture and will readily hydrolyze, reducing the amount available to react with the analyte.[1] | - Ensure all glassware is meticulously dried (e.g., oven-dried at >100°C).- Use anhydrous solvents for sample preparation and the reaction itself.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store HFBC ampoules in a desiccator. |
| Suboptimal Reaction Temperature: The reaction kinetics may be too slow at the current temperature. | - Optimize the reaction temperature. A common starting point is 60-70°C.[2] Perform a temperature screening experiment (e.g., 50°C, 60°C, 70°C, 80°C) to find the optimal condition for your specific analyte. | |
| Insufficient Reaction Time: The reaction may not have had enough time to proceed to completion. | - Increase the reaction time. Analyze aliquots at different time points (e.g., 30 min, 60 min, 90 min) to determine when the product yield plateaus. | |
| Inadequate Amount of Derivatizing Agent: An insufficient molar excess of HFBC will result in an incomplete reaction. | - Use a significant molar excess of this compound relative to the analyte. A 10-fold or greater excess is often a good starting point. | |
| Degraded Reagent: HFBC can degrade over time, especially if improperly stored after opening. | - Use a fresh, unopened ampoule of HFBC for each set of experiments. Discard any reagent that appears discolored or has been exposed to air for an extended period. | |
| Multiple or Unexpected Peaks | Side Reactions: The analyte may have multiple reactive sites, leading to di- or tri-acylated products. | - Carefully control the stoichiometry of the reaction by adjusting the amount of HFBC.- Optimize the reaction temperature and time to favor the formation of the desired derivative. |
| Presence of Catalyst: While a catalyst can increase the reaction rate, it can sometimes promote side reactions. | - If using a catalyst (e.g., pyridine, triethylamine), ensure it is pure and used in the correct proportion. Consider running the reaction without a catalyst to see if side product formation is reduced. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Minor variations in temperature, time, or reagent addition can lead to variable derivatization efficiency. | - Use a temperature-controlled heating block or water bath for consistent heating.- Use precise timing for the reaction.- Prepare a master mix of the derivatization reagent and solvent to ensure consistent addition to all samples. |
| Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. | - Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances. |
Experimental Protocols
General Protocol for Derivatization of Primary Amines with this compound
This protocol provides a general guideline for the derivatization of primary amines in a non-aqueous solvent for GC-MS analysis. Optimization may be required for specific analytes and matrices.
Materials:
-
This compound (HFBC)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Analyte standard or sample extract
-
Heating block or water bath
-
Inert gas (e.g., nitrogen or argon)
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample containing the amine analyte is completely dry. If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample residue in a known volume of anhydrous solvent (e.g., 100 µL of ethyl acetate).
-
Addition of Base (Catalyst): Add an appropriate amount of anhydrous base to the sample solution. For example, add 10-20 µL of pyridine. The base acts as a scavenger for the HCl byproduct of the reaction.
-
Addition of HFBC: Add a molar excess of this compound to the vial. For a starting point, a 10-fold molar excess is recommended. Caution: HFBC is corrosive and moisture-sensitive. Handle in a fume hood and avoid inhalation of vapors.
-
Reaction Incubation: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block or water bath set to the optimized temperature (e.g., 60-75°C) for the optimized duration (e.g., 30-60 minutes).
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Removal of Excess Reagent (Optional but Recommended): Gently evaporate the solvent and excess reagent under a stream of nitrogen. Be careful not to evaporate to complete dryness if the derivative is volatile.
-
Reconstitution for Analysis: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
Analysis: Transfer the final solution to a GC vial and proceed with GC-MS analysis.
Quantitative Data Summary
The efficiency of derivatization with this compound is highly dependent on reaction conditions. The following table summarizes the expected impact of key parameters on the derivatization yield based on established principles of acylation reactions. Optimal conditions should be determined empirically for each specific analyte.
| Parameter | Condition | Relative Derivatization Yield (%) | Notes |
| Temperature | 40°C | 60-70 | Lower temperatures may result in incomplete derivatization for less reactive functional groups. |
| 60°C | 85-95 | A common starting point for optimization, balancing reaction rate and potential for side reactions. | |
| 80°C | >95 | Higher temperatures can drive the reaction to completion but may also increase the risk of analyte degradation or byproduct formation. | |
| Time | 15 min | 70-80 | May be sufficient for highly reactive primary amines. |
| 30 min | 90-98 | Often adequate for many common analytes. | |
| 60 min | >98 | Longer reaction times can ensure completion, especially for sterically hindered or less reactive analytes. | |
| HFBC:Analyte Molar Ratio | 2:1 | 50-70 | Insufficient for complete derivatization, especially with complex matrices. |
| 10:1 | 90-99 | Generally recommended to ensure the reaction goes to completion. | |
| 50:1 | >99 | A large excess can be beneficial but may require a more rigorous cleanup step to remove residual reagent. | |
| Presence of Moisture | Anhydrous | >95 | Essential for high derivatization efficiency. |
| Trace Moisture | <50 | Moisture will consume the reagent, leading to significantly lower yields. |
Visualizations
References
Heptafluorobutyryl Chloride (HFBC) Derivatization: Technical Support Center
Welcome to the technical support center for heptafluorobutyryl chloride (HFBC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on byproduct formation, troubleshooting common issues, and optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct observed during HFBC derivatization and why does it form?
The most prevalent byproduct is heptafluorobutyric acid (HFBA). It forms due to the hydrolysis of this compound when the reagent is exposed to water. Acyl chlorides are highly reactive and sensitive to moisture.[1][2] Any water present in the sample, solvents, or glassware will react with HFBC, converting it to the corresponding carboxylic acid (HFBA) and generating hydrochloric acid (HCl).[2] This reduces the amount of active reagent available for derivatizing the target analyte, leading to lower yields.[3]
Q2: I am seeing an unexpected peak corresponding to heptafluorobutyric acid (HFBA) in my chromatogram. How can I prevent its formation?
The formation of HFBA is a direct result of moisture contamination. To minimize this byproduct, implementing rigorous anhydrous (water-free) conditions is critical.
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened, anhydrous-grade solvents.
-
Sample Preparation: Samples, particularly biological fluids or extracts, must be thoroughly dried before adding the derivatization reagent. Techniques like lyophilization (freeze-drying) or evaporation under a stream of dry nitrogen are effective.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vial.
-
Reagent Storage: Store HFBC reagent vials tightly capped and in a desiccator to protect them from humidity.[2]
Q3: Should I use this compound (HFBC) or heptafluorobutyric anhydride (HFBA/HFAA)?
The choice depends on your specific application and sensitivity to acidic byproducts.
-
This compound (HFBC): This reagent is highly reactive. However, its reaction produces hydrochloric acid (HCl) as a byproduct. This acidic environment can potentially degrade sensitive analytes or damage GC columns over time.[4]
-
Heptafluorobutyric Anhydride (HFBA/HFAA): This reagent is also highly effective and reacts with alcohols, phenols, and amines to form stable, volatile derivatives.[5][6] Its primary advantage is that the byproduct of the reaction is heptafluorobutyric acid, which is less corrosive to the GC system than HCl.[6] For this reason, HFBA is often preferred for routine analysis, especially for sensitive compounds like amphetamines.[7][8][9]
Q4: My analyte has multiple functional groups (e.g., hydroxyl and amine). Will HFBC react with both?
Yes, HFBC is a strong acylating agent that reacts with various active hydrogen-containing functional groups, including primary and secondary amines, alcohols (hydroxyls), and phenols.[6][10] If your analyte contains multiple reactive sites, it is possible to form multi-derivatized products. For example, an analyte with both an amine and a hydroxyl group can be derivatized at both positions. This can sometimes result in a chromatogram showing a mix of mono- and bis-derivatized products, especially if the reaction does not go to completion.[7]
Troubleshooting Guide
Problem 1: Low or No Derivatization Yield (Small or Absent Product Peak)
This is a common issue indicating that the derivatization reaction was inefficient or did not proceed as expected.
| Possible Cause | Solution |
| Presence of Moisture | Reagent was hydrolyzed. Ensure all solvents, glassware, and the sample itself are completely dry. Work under an inert atmosphere. |
| Degraded Reagent | The HFBC reagent may have degraded due to improper storage. Use a fresh, unopened vial of the reagent. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low or the reaction time too short. Optimize conditions by increasing the temperature (typically 60-70°C) or extending the incubation time (e.g., 30-60 minutes).[9] |
| Insufficient Reagent | The amount of HFBC may be insufficient to derivatize all the analyte molecules. Increase the molar excess of the HFBC reagent relative to the analyte. |
| Incompatible Solvent or pH | The reaction may be inhibited by the solvent or an improper pH. Ensure the solvent is inert (e.g., ethyl acetate, acetonitrile) and consider adding a non-nucleophilic base (like pyridine) to scavenge the HCl byproduct and drive the reaction forward.[11] |
Problem 2: Multiple Product Peaks for a Single Analyte
The presence of more than one derivative peak can complicate quantification and identification.
| Possible Cause | Solution |
| Incomplete Derivatization of Multi-Functional Analytes | Analytes with multiple reactive sites (e.g., hydroxyl and amine) can form mono-, di-, or even tri-derivatives.[7] Drive the reaction to completion by increasing the reagent concentration, temperature, or reaction time to favor the formation of a single, fully derivatized product. |
| Formation of Isomers | The analyte may exist as different isomers that are separated chromatographically after derivatization. This is inherent to the sample and not a byproduct issue. |
| Side Reactions with Matrix Components | Other nucleophilic compounds in the sample matrix may react with HFBC, creating additional peaks. Improve sample cleanup procedures (e.g., using Solid-Phase Extraction) to remove interfering substances before derivatization. |
Diagrams and Workflows
Byproduct Formation Pathway
The primary side reaction during HFBC derivatization is hydrolysis, which deactivates the reagent and produces an interfering byproduct.
References
- 1. savemyexams.com [savemyexams.com]
- 2. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. 七氟丁酸酐 derivatization grade (GC derivatization), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quantitative assay of conjugated and free bile acids as heptafluorobutyrate derivatives by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heptafluorobutyryl Chloride Reactions
Welcome to the technical support center for optimizing reactions involving heptafluorobutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in our reactions?
This compound is a highly reactive acylating agent. It is primarily used to derivatize molecules containing active hydrogen atoms, such as those in hydroxyl (-OH), amino (-NH2), and thiol (-SH) functional groups. This derivatization is often performed to increase the volatility and thermal stability of analytes for gas chromatography (GC) analysis, particularly with electron capture detection (ECD) or mass spectrometry (MS), where the fluorine atoms enhance sensitivity.
Q2: What are the key parameters to consider when optimizing a reaction with this compound?
The most critical parameters to optimize are reaction temperature and time. Other important factors include the choice of solvent, the use of a catalyst or base, and the stoichiometry of the reactants. All reagents and solvents should be anhydrous, as this compound is sensitive to moisture.[1]
Q3: How do I know if my derivatization reaction is complete?
Completion of the reaction can be monitored by a suitable analytical technique, such as gas chromatography (GC). Injecting aliquots of the reaction mixture at different time points will show the disappearance of the starting material and the appearance of the derivatized product. The reaction is considered complete when the peak corresponding to the starting material is no longer observed or its area remains constant over time.
Q4: Are there any safety precautions I should take when working with this compound?
Yes, this compound is a corrosive and moisture-sensitive chemical. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is also a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | This compound readily hydrolyzes in the presence of water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Inactive Catalyst/Base | If using a catalyst or base (e.g., pyridine, triethylamine), ensure it is fresh and anhydrous. For less reactive substrates, a stronger base or a catalyst like 4-(dimethylamino)pyridine (DMAP) may be required. |
| Sub-optimal Temperature | The reaction may require heating to proceed at a reasonable rate. Increase the temperature in increments (e.g., 10-20°C) and monitor the reaction progress. For some highly reactive substrates, the reaction can be exothermic, and cooling might be necessary to prevent side reactions. |
| Insufficient Reaction Time | Some reactions, especially with sterically hindered substrates, may require longer reaction times. Monitor the reaction over an extended period to ensure it has gone to completion. |
| Substrate Degradation | High temperatures or prolonged reaction times can lead to the degradation of sensitive substrates. If degradation is suspected, try running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | Ensure that the molar ratio of this compound to the substrate is appropriate. An excess of the acylating agent is often used to drive the reaction to completion. For reactions with amines, using at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base is necessary to neutralize the HCl byproduct.[2][3] |
Issue 2: Presence of Multiple Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | An incomplete reaction will show peaks for both the starting material and the product. Refer to the "Low or No Product Yield" section to optimize for a complete reaction. |
| Formation of Side Products | Side reactions can occur, especially at high temperatures or with complex substrates. Consider lowering the reaction temperature, reducing the reaction time, or using a milder catalyst. Purification of the product by column chromatography may be necessary. |
| Presence of Impurities | Impurities in the starting materials, reagents, or solvents can lead to extra peaks. Ensure the purity of all components before starting the reaction. |
| Over-acylation | For molecules with multiple reaction sites, over-acylation can occur. To favor mono-acylation, use a 1:1 stoichiometry of the reactants and add the this compound slowly to the reaction mixture at a lower temperature. |
Experimental Protocols & Data
General Reaction Conditions
The optimal reaction temperature and time for acylation with this compound are highly dependent on the substrate. The following tables provide starting points for optimization based on the functional group being derivatized. Note that these are general guidelines, and empirical optimization is crucial for each specific application.
Table 1: Derivatization of Amines (e.g., for GC-MS analysis)
| Parameter | Condition | Notes |
| Temperature | 50 - 80°C | Higher temperatures may be needed for less reactive or sterically hindered amines. |
| Time | 15 - 60 min | Monitor reaction progress by GC to determine the optimal time. |
| Solvent | Aprotic solvents such as acetonitrile, ethyl acetate, or toluene. | Ensure the solvent is anhydrous. |
| Catalyst/Base | Pyridine or triethylamine (at least 2 equivalents relative to the amine or 1 equivalent of amine and 1 of a non-nucleophilic base). | Neutralizes the HCl byproduct which can otherwise form a salt with the unreacted amine, rendering it unreactive.[2][3] |
Table 2: Derivatization of Alcohols
| Parameter | Condition | Notes |
| Temperature | 25 - 100°C | Primary alcohols are generally more reactive than secondary, which are more reactive than tertiary alcohols. Higher temperatures may be required for less reactive alcohols.[4] |
| Time | 30 min - 24 h | Reaction time is highly dependent on the steric hindrance of the alcohol.[4] |
| Solvent | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | Ensure the solvent is anhydrous. |
| Catalyst/Base | Pyridine, triethylamine, or DMAP (catalytic amount with a stoichiometric amount of a weaker base). | A base is typically required to scavenge the HCl produced. |
Table 3: Derivatization of Phenols
| Parameter | Condition | Notes |
| Temperature | 50 - 120°C | Phenols are generally less nucleophilic than alcohols and may require more forcing conditions. |
| Time | 1 - 24 h | Reaction time will vary based on the electronic properties of the phenol. |
| Solvent | Aprotic solvents such as toluene, acetonitrile, or DMF. | Ensure the solvent is anhydrous. |
| Catalyst/Base | Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) may be necessary to deprotonate the phenol to the more nucleophilic phenoxide. | Phase-transfer catalysts can also be effective in biphasic systems. |
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is essential for successful optimization. The following diagrams, generated using Graphviz, illustrate the logical steps for optimizing this compound reactions and troubleshooting common issues.
Caption: A generalized workflow for optimizing acylation reactions with this compound.
References
Technical Support Center: Heptafluorobutyryl Chloride (HFBC) Derivatization
Welcome to the Technical Support Center for Heptafluorobutyryl Chloride (HFBC) Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the successful use of HFBC for the derivatization of analytes for gas chromatography (GC) and other analytical techniques. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your results, with a special focus on the critical impact of moisture.
The Critical Role of Moisture in HFBC Derivatization
This compound (HFBC) is a highly reactive acylation reagent used to enhance the volatility and detectability of compounds containing active hydrogen atoms, such as alcohols, amines, and phenols. However, its high reactivity also makes it extremely susceptible to hydrolysis. The presence of even trace amounts of moisture can significantly compromise the derivatization process, leading to incomplete reactions, reduced yields, and inaccurate analytical results.
The primary issue is the rapid and irreversible reaction of HFBC with water to form heptafluorobutyric acid and hydrochloric acid. This reaction consumes the derivatizing reagent, making it unavailable to react with the target analyte.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatization reaction yielding poor or no product?
A1: The most common reason for incomplete or failed HFBC derivatization is the presence of moisture. HFBC reacts preferentially and rapidly with water, which will consume the reagent before it can react with your analyte. Other potential causes include degraded reagent, incorrect reaction temperature, or insufficient reagent concentration.
Q2: I'm observing significant peak tailing for my derivatized analyte in my GC analysis. What could be the cause?
A2: Peak tailing is often a symptom of incomplete derivatization.[1] The unreacted, more polar analyte interacts more strongly with active sites in the GC system (e.g., the inlet liner or the column itself), leading to poor peak shape.[1][2] Another cause could be the degradation of the GC column stationary phase by the harsh derivatization byproducts, such as HCl.[3]
Q3: How can I ensure my samples and reagents are sufficiently dry?
A3: To minimize moisture contamination, all glassware should be oven-dried and cooled in a desiccator before use. Solvents should be of high purity and anhydrous. If your sample is in an aqueous solution, it must be thoroughly dried, for example, by lyophilization or under a gentle stream of dry nitrogen, before adding the HFBC reagent. It is also recommended to store HFBC and other reagents in a desiccator.
Q4: What are the visible signs of moisture contamination in my HFBC reagent?
A4: Upon exposure to moist air, HFBC can fume, producing HCl gas. If you observe fuming when you open the reagent vial, it is a strong indicator of moisture contamination. The reagent itself should be a clear, colorless liquid.
Q5: Can I use a catalyst to improve my HFBC derivatization efficiency?
A5: While some acylation reactions benefit from a catalyst, for HFBC derivatization, ensuring anhydrous conditions is far more critical. The addition of a catalyst cannot compensate for the presence of moisture. For certain applications, a non-nucleophilic base, such as pyridine, is used as an HCl scavenger to drive the reaction to completion.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during HFBC derivatization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Moisture Contamination: Water in the sample, solvent, or on glassware is reacting with the HFBC. 2. Degraded Reagent: The HFBC has been compromised by repeated exposure to atmospheric moisture. 3. Insufficient Reagent: The molar excess of HFBC is not high enough to drive the reaction to completion. 4. Suboptimal Reaction Conditions: The reaction temperature or time is not sufficient for the specific analyte. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use high-purity, anhydrous solvents. Dry the sample completely before adding the reagent. 2. Use Fresh Reagent: Use a fresh vial of HFBC or one that has been properly stored in a desiccator. 3. Increase Reagent Concentration: Increase the molar ratio of HFBC to the analyte. A 2:1 molar ratio of the derivatizing agent to active hydrogens is a general guideline. 4. Optimize Reaction Parameters: Empirically determine the optimal temperature and time for your analyte, starting with conditions reported for similar compounds. |
| Poor Peak Shape (Tailing) | 1. Incomplete Derivatization: Residual underivatized analyte is present.[1] 2. Active Sites in GC System: The acidic byproducts (HCl) may have created active sites in the inlet liner or column.[2] 3. Column Overload: The concentration of the injected sample is too high.[1] | 1. Re-optimize Derivatization: Follow the steps to address low derivative yield to ensure complete reaction. 2. GC System Maintenance: Replace the GC inlet liner and septum. Condition the GC column according to the manufacturer's instructions.[2] 3. Dilute the Sample: Reduce the concentration of the sample being injected.[1] |
| Appearance of Unexpected Peaks | 1. Byproducts from Moisture: Reaction of HFBC with water forms heptafluorobutyric acid, which may be detectable. 2. Side Reactions: The analyte may have multiple reactive sites, leading to partially and fully derivatized products. 3. Analyte Degradation: The reaction conditions may be too harsh for a labile analyte. | 1. Improve Anhydrous Technique: Implement stricter moisture control measures. 2. Optimize Stoichiometry and Conditions: Adjust the reagent-to-analyte ratio and reaction conditions to favor the formation of a single derivative. 3. Use Milder Conditions: Reduce the reaction temperature or time. |
Impact of Moisture on Derivatization Efficiency
| Moisture Level | Expected Impact on Reagent | Expected Derivatization Yield | Potential Chromatographic Issues |
| Trace (ppm level) | Minimal immediate impact, but gradual degradation over time with repeated exposure. | High, but may decrease with reagent age. | Minor peak tailing may begin to appear over time. |
| Low (present in non-anhydrous solvents) | Significant consumption of the reagent. | Moderate to low, highly variable and non-reproducible. | Significant peak tailing, appearance of underivatized analyte peak.[1] |
| High (visible water in sample) | Rapid and complete hydrolysis of the reagent. | Very low to none. | Predominantly the underivatized analyte peak will be observed, likely with poor peak shape. |
Experimental Protocols
The following are generalized protocols for the derivatization of primary amines and steroids with HFBC. It is crucial to adapt and optimize these protocols for your specific analyte and instrumentation.
Protocol 1: HFBC Derivatization of Primary Amines for GC-MS Analysis
This protocol is a general guideline for the acylation of primary amines.
Materials:
-
This compound (HFBC)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Anhydrous pyridine (optional, as an HCl scavenger)
-
Analyte standard or dried sample extract
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical that no residual water is present.
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the dried sample.
-
Add 50 µL of anhydrous pyridine (optional).
-
Add 50 µL of HFBC to the vial. The reagent should be added in a fume hood due to its corrosive and moisture-sensitive nature.
-
-
Reaction:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 30 minutes in a heating block.
-
-
Cooling and Sample Preparation for Injection:
-
Allow the vial to cool to room temperature.
-
The reaction mixture can often be injected directly into the GC-MS. If necessary, the reaction can be quenched by the addition of a small amount of anhydrous methanol, and the solvent can be evaporated and the residue reconstituted in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Protocol 2: HFBC Derivatization of Steroids for GC-MS Analysis
This protocol provides a general procedure for the derivatization of hydroxyl groups in steroids.[5]
Materials:
-
This compound (HFBC)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Anhydrous catalyst/base (e.g., pyridine or trimethylamine)
-
Steroid standard or dried biological extract
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Ensure the steroid extract is completely dry. This can be achieved by evaporation under a stream of dry nitrogen.
-
Dissolve the dried extract in 100 µL of anhydrous toluene.
-
-
Derivatization:
-
Add 20 µL of anhydrous pyridine.
-
Add 50 µL of HFBC.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60°C for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of dry nitrogen.
-
Reconstitute the dried derivative in an appropriate anhydrous solvent (e.g., hexane or ethyl acetate) to the desired concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final solution into the GC-MS.
-
Visualizations
Caption: General workflow for HFBC derivatization.
Caption: Competing reactions in the presence of moisture.
Caption: Troubleshooting flowchart for HFBC derivatization.
References
Technical Support Center: Managing Excess Heptafluorobutyryl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptafluorobutyryl chloride (HFBC) as a derivatization reagent. The following sections offer guidance on effectively removing excess reagent from samples to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my samples?
A1: Excess this compound can interfere with analytical instrumentation, primarily in gas chromatography (GC) and mass spectrometry (MS). It can lead to column degradation, ion source contamination, and the appearance of artifact peaks in the chromatogram, which can obscure the peaks of interest and lead to inaccurate quantification.
Q2: What are the primary methods for removing excess this compound?
A2: The two main strategies for removing excess HFBC are chemical quenching and physical removal.
-
Chemical Quenching: This involves reacting the excess HFBC with a quenching agent to form less volatile or more easily removable byproducts. Common quenching agents include water, alcohols (like methanol), and amines.
-
Physical Removal: This typically involves evaporating the volatile HFBC and reaction solvent under a gentle stream of inert gas, such as nitrogen.
Q3: What are the reaction products of quenching this compound?
A3: The quenching reaction products depend on the agent used:
-
Water: Hydrolysis of this compound yields heptafluorobutyric acid and hydrochloric acid.
-
Methanol: Methanolysis results in the formation of methyl heptafluorobutyrate and hydrochloric acid.
-
Amines (e.g., Piperidine): The reaction produces the corresponding N-heptafluorobutyryl amide.
Q4: Can the byproducts of quenching interfere with my analysis?
A4: Yes, quenching byproducts can potentially interfere with your analysis. For example, heptafluorobutyric acid is a strong acid and can be detected by some analytical methods.[1] It is important to choose a quenching strategy and subsequent sample cleanup steps that minimize the impact of these byproducts on your specific analysis.
Q5: How do I choose the best method for removing excess this compound?
A5: The choice of method depends on several factors, including the stability of your derivatized analyte, the analytical technique being used, and the potential for interference from byproducts. The decision-making process is outlined in the logical relationship diagram below.
Caption: Logical workflow for selecting a method to remove excess this compound.
Troubleshooting Guide
This guide addresses common issues encountered when dealing with excess this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting in GC/MS | Incomplete removal of excess HFBC or quenching byproducts. | Optimize the removal protocol by increasing the evaporation time or using a more efficient quenching method. Ensure the sample is fully reconstituted in an appropriate solvent before injection.[2][3][4][5][6] |
| Secondary interactions between the analyte and the GC column. | Use a guard column, or consider a different stationary phase. Ensure the mobile phase pH is appropriate for the analyte.[2][6] | |
| Ghost Peaks in Chromatogram | Carryover from a previous injection with high concentrations of HFBC or byproducts. | Run several blank injections after a high-concentration sample to wash the column and injector port.[3] |
| Contamination of the syringe or injection port. | Thoroughly clean the syringe and injection port liner. | |
| Poor Peak Shape for All Analytes | Column degradation due to repeated exposure to acidic byproducts (e.g., HCl). | Use a pre-column or guard column to protect the analytical column. Regularly inspect and replace the column as needed. |
| Blockage at the column inlet. | Replace the column inlet frit.[4] | |
| Low Analyte Response | Analyte degradation during the removal of excess HFBC. | If using nitrogen evaporation, avoid excessive heating. If quenching, ensure the chosen quenching agent and conditions are not degrading the analyte. |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). | |
| Interference from Quenching Agent | The quenching agent or its byproducts co-elute with the analyte of interest. | Select a different quenching agent whose byproducts do not interfere with the analysis. Optimize the chromatographic method to separate the analyte from the interfering peaks. |
Experimental Protocols
Protocol 1: Removal of Excess this compound by Nitrogen Evaporation
This protocol is suitable for volatile analytes and when the derivatized analyte is sensitive to quenching agents.
Methodology:
-
Following the derivatization reaction, place the sample vial in a nitrogen evaporation system.
-
Direct a gentle stream of dry nitrogen gas over the surface of the liquid. The gas flow should be sufficient to create a slight vortex on the liquid surface without splashing.
-
If necessary, the sample can be gently heated (e.g., 30-40°C) to expedite evaporation. However, ensure the temperature is not high enough to degrade the derivatized analyte.
-
Continue the evaporation until the solvent and excess this compound are completely removed. The sample should appear as a dry residue.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., ethyl acetate, hexane).
Caption: Workflow for removing excess this compound by nitrogen evaporation.
Protocol 2: Quenching of Excess this compound with Methanol
This protocol is suitable when the derivatized analyte is stable in the presence of methanol and its byproducts do not interfere with the analysis.
Methodology:
-
After the derivatization reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add an excess of anhydrous methanol to the reaction mixture with gentle vortexing. A 5 to 10-fold molar excess of methanol relative to the initial amount of this compound is recommended.
-
Allow the quenching reaction to proceed for 10-15 minutes at room temperature.
-
The quenched sample can then be further processed. This may involve a liquid-liquid extraction to separate the derivatized analyte from the quenching byproducts or direct injection if the byproducts do not interfere with the analysis.
Quantitative Data
| Removal Method | Principle | Relative Speed | Potential for Analyte Degradation | Byproduct Interference | Typical Application |
| Nitrogen Evaporation | Physical removal by volatilization. | Moderate to Slow | Low (if no excessive heat is applied) | None | Volatile analytes, sensitive derivatized products. |
| Water Quenching | Chemical reaction (hydrolysis). | Fast | Moderate (acidic conditions) | Heptafluorobutyric acid, HCl. | Stable analytes where acidic byproducts are not a concern. |
| Methanol Quenching | Chemical reaction (methanolysis). | Fast | Low to Moderate | Methyl heptafluorobutyrate, HCl. | Analytes stable to alcohols and mild acid. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformations involved in the quenching of this compound.
Caption: Quenching reactions of this compound with water and methanol.
References
Technical Support Center: Optimizing GC Analysis of Heptafluorobutyryl (HFB) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of heptafluorobutyryl (HFB) derivatives during Gas Chromatography (GC) analysis.
Troubleshooting Guides
Poor peak shape, such as tailing or fronting, can significantly compromise the accuracy and reproducibility of your quantitative analysis.[1][2] This guide provides a systematic approach to identifying and resolving common issues encountered during the GC analysis of HFB derivatives.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a common problem that can lead to reduced resolution and inaccurate integration.[1][3]
Systematic Troubleshooting:
-
Initial Assessment:
-
Observe the chromatogram: Are all peaks tailing or only specific HFB derivatives?
-
Inject a non-polar standard: If a light hydrocarbon also tails, the problem is likely related to the flow path.[5]
-
-
Investigate Physical Causes (Indiscriminate Tailing):
-
Column Installation:
-
Improper Cut: A poor column cut is a primary cause of peak tailing.[2][3] Ensure the column is cut at a perfect 90° angle with no jagged edges. Inspect the cut with a magnifying lens.
-
Incorrect Position: The column's position in the inlet is critical. If it's too high or too low, it can create dead volume and cause tailing.[2][3] Refer to your instrument manual for correct placement.
-
-
System Contamination & Leaks:
-
Septum Bleed: Over time, particles from the septum can accumulate in the liner.
-
Contaminated Liner: Active sites in a dirty liner can interact with polar analytes.
-
Leaks: Check for leaks at all fittings, as this can disrupt the carrier gas flow.
-
-
-
Investigate Chemical Causes (Selective Tailing):
-
Active Sites: HFB derivatives can be sensitive to active sites within the GC system.
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the free parent compound, which is often more polar, will tail significantly. Review your derivatization protocol.
-
Excess Derivatizing Reagent: While less common for tailing, large amounts of unreacted HFBA can sometimes interfere with the chromatography.
-
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for diagnosing and resolving peak tailing.
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is sloped, is often a sign of column overload or improper injection conditions.[3][7]
Systematic Troubleshooting:
-
Column Overload: This is the most common cause of peak fronting.[3]
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample.[7]
-
Use a Higher Split Ratio: Increase the split ratio to introduce less sample onto the column.
-
Consider a Higher Capacity Column: If you consistently need to analyze high concentration samples, a column with a thicker stationary phase film may be necessary.[7]
-
-
Injection & Solvent Effects:
-
Inappropriate Solvent: The sample solvent should be compatible with the stationary phase. Injecting a non-polar sample in a polar solvent (or vice-versa) can cause peak distortion.
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[3]
-
Troubleshooting Workflow for Peak Fronting
Caption: A flowchart for diagnosing and resolving peak fronting.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with Heptafluorobutyric Anhydride (HFBA) necessary for GC analysis?
A1: Many compounds, particularly those containing polar functional groups like amines and hydroxyls, are not volatile enough for GC analysis and can interact strongly with the GC column, leading to poor peak shape.[8][9] Derivatization with HFBA replaces active hydrogens with a heptafluorobutyryl group, which increases the compound's volatility and thermal stability, and reduces its polarity, resulting in improved peak shape and better separation.[9]
Q2: All my peaks, including the HFB derivatives, are tailing. What should I check first?
A2: When all peaks in a chromatogram tail, the issue is typically related to the physical setup of the GC system rather than a specific chemical interaction.[2][4] The first things to investigate are:
-
The column cut: Ensure it is clean and at a 90-degree angle.[2][3]
-
Column installation: Verify that the column is positioned at the correct height in the inlet.[2][3]
-
Inlet liner: Check if the liner is cracked or contaminated.
Q3: Only my HFB-derivatized analytes are tailing. What could be the cause?
A3: If only your HFB derivatives are tailing, it suggests an interaction between the derivatized analytes and active sites in your system.[4]
-
Active sites in the liner or column: These are the most likely culprits. Try replacing the inlet liner with a new, deactivated one and trimming 10-20 cm from the front of the GC column.[3][6]
-
Incomplete derivatization: Ensure your derivatization reaction is going to completion. The presence of the underivatized, more polar parent compound will cause significant tailing.
Q4: My peaks are fronting after derivatization with HFBA. What should I do?
A4: Peak fronting is most commonly caused by column overload.[3][7] This means too much sample is being introduced onto the column. You can address this by:
-
Diluting your sample.[7]
-
Reducing the injection volume.
-
Increasing the split ratio if you are using a split injection.
Q5: Can the choice of GC column affect the peak shape of HFB derivatives?
A5: Absolutely. A column that is not sufficiently inert can lead to peak tailing due to interactions between the analyte and active silanol groups on the column surface.[1] Using a highly deactivated or "end-capped" column is recommended for analyzing polar or sensitive compounds like HFB derivatives.[1] Also, ensure the stationary phase is appropriate for your analytes. Siloxane-based columns are generally suitable, whereas wax columns should typically be avoided with HFBA derivatives.[10]
Quantitative Data Summary
The following table summarizes key GC parameters that can be optimized to improve peak shape. The values provided are general starting points and may require further optimization for specific applications.
| Parameter | Recommendation for Good Peak Shape | Potential Impact of Poor Setting |
| Initial Oven Temp. | ~20°C below solvent boiling point (splitless)[3] | Too high: Broad or split peaks[3] |
| Injection Volume | 0.1 - 1 µL (adjust based on concentration) | Too high: Peak fronting (overload)[3][11] |
| Split Ratio | 10:1 to 100:1 (increase for high conc. samples) | Too low: Peak fronting (overload)[7] |
| Carrier Gas Velocity | Use optimal flow rate for the carrier gas (e.g., He, H₂) | Too high/low: Peak broadening |
| Column Trimming | Trim 10-20 cm from inlet when tailing appears[3][6] | Contamination buildup: Peak tailing |
Experimental Protocols
Protocol 1: GC Column Installation for Optimal Peak Shape
-
Column Cutting:
-
Use a ceramic scoring wafer or a diamond-tipped scribe.
-
Gently score the fused silica tubing.
-
Hold the column on either side of the score and flick it away from the score to create a clean, 90° break.
-
Inspect the cut under magnification to ensure there are no shards or jagged edges.[3]
-
-
Ferrule and Nut Installation:
-
Slide the appropriate nut and ferrule onto the column, ensuring the ferrule is oriented correctly.
-
-
Column Insertion into the Inlet:
-
Consult the instrument manufacturer's instructions for the correct insertion depth.[3] This is a critical step to avoid dead volume.
-
Gently insert the column to the predetermined depth.
-
Tighten the nut by hand until snug, then use a wrench to tighten it an additional quarter-turn. Do not overtighten, as this can crush the column.
-
-
Conditioning:
-
After installation, condition the column according to the manufacturer's instructions to remove any contaminants.
-
Protocol 2: Basic Derivatization with Heptafluorobutyric Anhydride (HFBA)
Note: This is a general protocol and may need optimization for specific analytes and matrices.
-
Sample Preparation:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water, as HFBA will preferentially react with water.[9]
-
-
Reagent Addition:
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate, acetonitrile) to reconstitute the sample residue.
-
Add 50 µL of Heptafluorobutyric Anhydride (HFBA).
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the reaction mixture at 70°C for 30 minutes.[8] (Temperature and time may vary depending on the analyte).
-
-
Post-Reaction:
-
Cool the vial to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane, ethyl acetate) for GC injection.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. agilent.com [agilent.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. HFBA derivatization and GC column - Chromatography Forum [chromforum.org]
- 11. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
Technical Support Center: Heptafluorobutyryl Chloride (HFBC) Derivatization
Welcome to the technical support center for Heptafluorobutyryl chloride (HFBC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFBC) and why is it used for derivatization?
This compound (HFBC) is a highly reactive acylation reagent used to derivatize polar functional groups, such as amines (-NH2), hydroxyls (-OH), and thiols (-SH), to increase their volatility and thermal stability for gas chromatography (GC) analysis. The resulting heptafluorobutyryl (HFB) derivatives are less polar and more amenable to GC separation and detection, particularly with electron capture detection (ECD) due to the presence of fluorine atoms, which significantly enhances sensitivity.
Q2: What are the most common causes of low recovery in HFBC derivatization?
The most common culprits for low derivatization yield are the presence of moisture, suboptimal reaction conditions (temperature and time), incorrect reagent-to-analyte ratio, and the inherent reactivity of the target analyte.[1] Moisture can hydrolyze the HFBC reagent, rendering it inactive. Incomplete reactions can occur if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged heating can lead to sample degradation.
Q3: How can I prevent moisture contamination in my derivatization reaction?
To minimize moisture contamination, it is crucial to use anhydrous solvents and reagents. All glassware should be thoroughly dried in an oven and cooled in a desiccator before use. Reactions should ideally be performed under an inert atmosphere, such as nitrogen or argon.[1] Reagent vials should be stored in a desiccator to prevent the ingress of atmospheric moisture.[1]
Q4: I am observing unexpected peaks in my chromatogram. What could be the cause?
Extraneous peaks can arise from several sources, including impurities in the sample or reagents, side reactions, or degradation of the analyte or derivative. Side reactions can occur if the reaction conditions are not optimized, leading to the formation of byproducts. It is also advisable to run a derivatization blank (all reagents except the sample) to identify any contaminants originating from the reagents or solvent.
Q5: Can HFBC be used for chiral separations?
While HFBC itself is not a chiral derivatizing agent, it can be used in conjunction with chiral analysis. After derivatization with HFBC, the resulting derivatives of enantiomeric compounds can often be separated on a chiral GC column.
Troubleshooting Guide: Low Recovery
Low or no product peak in your chromatogram can be frustrating. This guide provides a systematic approach to diagnosing and resolving common issues leading to low recovery in HFBC derivatization.
Problem: Incomplete Derivatization
Symptoms:
-
A large peak for the underivatized analyte is observed.
-
The peak for the derivatized product is small or absent.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Increase the reaction temperature in increments (e.g., 10°C). A common starting point is 60-70°C.[2] However, be cautious of analyte degradation at higher temperatures. |
| Insufficient Reaction Time | Extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. Reaction times can range from 30 minutes to several hours for sterically hindered compounds.[1] |
| Inadequate Reagent Concentration | Increase the molar ratio of HFBC to the analyte. A 2:1 or higher molar ratio is often recommended to drive the reaction to completion.[1] |
| Presence of Moisture | Ensure all solvents and reagents are anhydrous. Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Steric Hindrance of the Analyte | For sterically hindered functional groups, more forcing reaction conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a catalyst. The ease of derivatization generally follows the order: primary amines > secondary amines and primary alcohols > secondary alcohols > tertiary alcohols.[1] |
| Incorrect pH | For the derivatization of amines, the reaction is typically carried out under basic conditions to deprotonate the amine and enhance its nucleophilicity. The addition of a non-nucleophilic base like pyridine or triethylamine is common. |
Problem: Sample Loss or Degradation
Symptoms:
-
No peaks for either the analyte or the derivatized product are observed.
-
Multiple small, unidentified peaks appear in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Analyte Volatility | If the analyte is highly volatile, it may be lost during solvent evaporation steps. Minimize evaporation times and use gentle heating. |
| Thermal Degradation | The analyte or its derivative may be unstable at the injector or column temperature. Lower the injector and oven temperatures if possible. |
| Hydrolysis of the Derivative | The HFB derivative can be susceptible to hydrolysis in the presence of water. Ensure the sample is dry before injection and that the GC system is free of leaks. |
| Adsorption to Active Sites | The analyte or derivative may be adsorbing to active sites in the GC inlet or column. Use a deactivated liner and a high-quality capillary column. |
Experimental Protocols
Below are generalized protocols for the derivatization of amines and alcohols with this compound for GC-MS analysis. These should be optimized for your specific analyte and instrumentation.
Protocol 1: Derivatization of Amines (e.g., Amphetamines)
-
Sample Preparation: To 100 µL of the sample solution (in a suitable solvent) in a reaction vial, add an internal standard. If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely.
-
Basification: Add 50 µL of a suitable base (e.g., pyridine or triethylamine).
-
Derivatization: Add 50 µL of this compound.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Work-up: After cooling to room temperature, the excess reagent can be removed by evaporation under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 2: Derivatization of Alcohols (e.g., Catecholamines)
-
Sample Preparation: Evaporate the sample solution containing the alcohol to dryness under a gentle stream of nitrogen in a reaction vial.
-
Solvent Addition: Add 100 µL of an anhydrous aprotic solvent (e.g., acetonitrile or ethyl acetate).
-
Catalyst Addition: Add a small amount of a catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP).
-
Derivatization: Add 50 µL of this compound.
-
Reaction: Seal the vial and heat at 60°C for 45 minutes.[3]
-
Quenching: After cooling, the reaction can be quenched by the addition of a small amount of methanol.
-
Solvent Extraction: Add an organic solvent (e.g., hexane) and water to the vial, vortex, and centrifuge. The organic layer containing the derivatized alcohol is then transferred to a clean vial for analysis.
Quantitative Data Summary
The recovery and linearity of HFBC derivatization are highly dependent on the analyte and the matrix. The following table summarizes some reported performance data for similar acylation derivatizations. It is crucial to validate the method for your specific application.
| Analyte Class | Derivatizing Agent | Recovery/Linearity | Reference |
| Amphetamines | Heptafluorobutyric anhydride (HFBA) | Linear range: 5 or 10 to 1000 ng/mL | [2] |
| Amphetamine-like drugs | Heptafluorobutyric anhydride (HFBA) and this compound (HFBCl) | Linear range: 0.1 to 1000 ng/mL | [4] |
| Catecholamines | N-methyl-bis(heptafluorobutyramide) (MBHFBA) | Linear range: 1 to 5000 ng/mL, Correlation coefficients > 0.996 | [5][6] |
| Amphetamines | Perfluorooctanoyl chloride | Trueness between 96% and 106% | [7] |
Visualizations
Caption: A logical workflow for troubleshooting low recovery in HFBC derivatization.
Caption: A typical experimental workflow for this compound derivatization.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace at KIST: Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry [pubs.kist.re.kr]
- 7. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Heptafluorobutyryl Chloride (HFBC) Derivatization
Welcome to the technical support center for Heptafluorobutyryl Chloride (HFBC) derivatization of biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HFBC derivatization and how do they impact my results?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting, undetected compounds from the biological sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of your target analytes.[1][3] In gas chromatography-mass spectrometry (GC-MS) analysis of HFBC-derivatized compounds, matrix effects can also manifest as a "matrix-induced chromatographic response," where the presence of matrix components can improve peak shape and intensity for some analytes.[1]
Q2: What are the common sources of matrix effects in biological samples like plasma, urine, and tissue?
A2: Biological matrices are complex mixtures of endogenous and exogenous compounds.[2] Common sources of interference include:
-
Phospholipids: Abundant in plasma and tissue samples, phospholipids are a primary cause of matrix effects in LC-MS and can also impact GC-MS analysis.[4]
-
Salts and Urea: Particularly prevalent in urine samples, these can interfere with both the derivatization reaction and the ionization process.[5]
-
Proteins: High concentrations of proteins in plasma and serum can interfere with the derivatization reaction and contaminate the analytical system.
-
Other Endogenous Metabolites: A wide variety of small molecules in biological samples can co-elute with the analytes of interest and cause matrix effects.[6]
Q3: How can I minimize matrix effects during my HFBC derivatization workflow?
A3: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Thorough sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering components like salts and phospholipids.[4] Protein precipitation is often used for plasma and serum samples.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][8] However, this may compromise the sensitivity for low-abundance analytes.
-
Chromatographic Separation: Optimizing the GC method to ensure baseline separation of the derivatized analyte from matrix components is essential.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is a highly effective method to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[9][10]
Q4: My derivatization reaction with HFBC seems incomplete. What are the possible causes and solutions?
A4: Incomplete derivatization is a common issue that leads to low product yield and poor analytical sensitivity.[11][12] Potential causes and their solutions are summarized in the table below:
| Possible Cause | Suggested Solution(s) |
| Presence of Moisture | Ensure all glassware, solvents, and the sample itself are anhydrous. Silylating agents and acylating agents like HFBC are sensitive to moisture.[12][13] |
| Incorrect Reaction Temperature or Time | Optimize the incubation temperature and duration for your specific analytes. For many applications, heating at 60-70°C for 20-60 minutes is a good starting point.[11][13] |
| Insufficient Amount of Derivatizing Agent | Use a sufficient molar excess of HFBC to ensure the reaction goes to completion.[11][13] |
| Degradation of the Derivatizing Agent | Use fresh, high-quality HFBC and store it properly according to the manufacturer's instructions, typically under an inert atmosphere and refrigerated. |
| Sample Matrix Interference | Components in the sample matrix can interfere with the reaction. A thorough sample cleanup prior to derivatization may be necessary.[11] |
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with HFBC derivatization.
Problem 1: Poor or No Peak for the Derivatized Analyte
Symptoms:
-
Very small or no peak corresponding to the HFBC derivative.
-
A large, tailing peak for the underivatized analyte.
Logical Troubleshooting Flowchart:
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Heptafluorobutyryl Chloride (HFBC) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and analysis of heptafluorobutyryl chloride (HFBC) derivatives. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HFBC) in sample analysis?
A1: this compound (HFBC) is a derivatizing agent used in gas chromatography (GC), particularly with mass spectrometry (MS) detection. Its primary function is to increase the volatility and thermal stability of polar analytes containing active hydrogens, such as amines and phenols. This chemical modification allows these compounds, which are otherwise non-volatile, to be analyzed by GC. The fluorinated nature of the derivative also enhances detection sensitivity, especially with electron capture detection (ECD).
Q2: How stable are heptafluorobutyryl (HFB) derivatives once formed?
A2: Heptafluorobutyryl derivatives, particularly amides formed from primary and secondary amines, are generally stable under anhydrous conditions. The stability of these derivatives is crucial for reproducible quantitative analysis. However, they are susceptible to hydrolysis in the presence of moisture. Studies on analogous derivatives, such as those of amphetamines, have shown that when stored in a biological matrix like urine, the derivatives exhibit good stability under various storage conditions, including long-term storage at 4°C and -20°C, short-term storage at 37°C, and multiple freeze-thaw cycles, with no significant loss of the analytes observed.[1][2] It is always recommended to analyze derivatized samples as soon as possible. For storage, it is best to keep them in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is preferable).
Q3: What are the optimal reaction conditions for derivatization with HFBC?
A3: Optimal derivatization is critical for achieving complete reaction and obtaining accurate and reproducible results. Key parameters to control include temperature, reaction time, and the molar ratio of the derivatizing reagent to the analyte. While the exact conditions can vary depending on the specific analyte, a general starting point is to use a significant molar excess of HFBC and an appropriate solvent. For many applications, the reaction is carried out at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 20-60 minutes) to ensure the reaction goes to completion. It is crucial to perform these reactions under anhydrous conditions to prevent the hydrolysis of both the reagent and the resulting derivatives.
Q4: Can residual water in my sample or solvent affect the derivatization?
A4: Absolutely. The presence of water is one of the most common causes of incomplete or failed derivatization. This compound is highly reactive towards water, leading to its rapid hydrolysis. This not only consumes the derivatizing reagent, reducing the amount available to react with the analyte, but the resulting heptafluorobutyric acid can also potentially interfere with the analysis. Furthermore, any moisture present after derivatization can lead to the hydrolysis of the newly formed HFB derivatives, compromising the stability of the sample before analysis. Therefore, ensuring that all solvents, reagents, and samples are as dry as possible is critical for successful derivatization.
Stability of Amphetamine Derivatives in Urine
While specific quantitative stability data for heptafluorobutyryl derivatives in common organic solvents is limited in publicly available literature, a study on the stability of various amphetamine derivatives in urine provides valuable insights into their general robustness under different storage conditions. The following table summarizes the qualitative findings of this study.
| Storage Condition | Duration | Analyte Stability |
| Long-Term | ||
| 4°C (Sterile Urine) | 24 months | No significant loss observed |
| -20°C (Sterile Urine) | 24 months | No significant loss observed |
| 4°C (Non-Sterile Urine) | 6 months | No significant loss observed |
| -20°C (Non-Sterile Urine) | 6 months | No significant loss observed |
| Short-Term | ||
| 37°C (Liquid Urine) | 7 days | No significant loss observed |
| Freeze-Thaw Cycles | ||
| -20°C to Room Temp. | 3 cycles | No significant loss observed |
Data adapted from a study on the stability of underivatized amphetamine and ephedrine derivatives in urine.[1][2]
Note: Researchers should perform their own validation studies to determine the stability of their specific heptafluorobutyryl derivatives in their chosen solvent and under their laboratory's storage conditions to ensure the highest data quality.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of heptafluorobutyryl derivatives.
// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_peaks [label="No or Very Small\nAnalyte Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; tailing_peaks [label="Tailing Analyte\nPeaks", fillcolor="#FBBC05", fontcolor="#202124"]; extra_peaks [label="Extra or Ghost\nPeaks", fillcolor="#FBBC05", fontcolor="#202124"];
cause1 [label="Incomplete\nDerivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause2 [label="Derivative\nDegradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause3 [label="Adsorption in\nGC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause4 [label="Contamination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause5 [label="Excess Reagent\nor Byproducts", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution1a [label="Optimize Reaction:\n- Increase Temp/Time\n- Increase Reagent Molar Excess", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1b [label="Ensure Anhydrous Conditions:\n- Dry Solvents/Glassware\n- Use Inert Atmosphere", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2a [label="Analyze Samples Promptly", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2b [label="Store Derivatized Samples\nProperly:\n- Tightly Sealed Vials\n- Low Temperature (-20°C)\n- Under Inert Gas", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution3a [label="Inlet Maintenance:\n- Replace Liner & Septum", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution3b [label="Column Maintenance:\n- Trim Column Inlet\n- Use a Guard Column", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution4a [label="Use High-Purity\nSolvents and Reagents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution4b [label="Clean Glassware\nThoroughly", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution5a [label="Optimize Derivatization:\n- Avoid Large Excess of Reagent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution5b [label="Sample Cleanup:\n- Evaporate Excess Reagent\n(if appropriate)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> no_peaks; start -> tailing_peaks; start -> extra_peaks;
no_peaks -> cause1; no_peaks -> cause2;
tailing_peaks -> cause3; tailing_peaks -> cause2;
extra_peaks -> cause4; extra_peaks -> cause5;
cause1 -> solution1a; cause1 -> solution1b;
cause2 -> solution2a; cause2 -> solution2b;
cause3 -> solution3a; cause3 -> solution3b;
cause4 -> solution4a; cause4 -> solution4b;
cause5 -> solution5a; cause5 -> solution5b; }
Caption: Troubleshooting workflow for common issues in HFBC derivatization.
Detailed Experimental Protocol: Derivatization of Primary Amines with HFBC for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of amphetamine-type substances and is suitable for the analysis of primary amines.
Materials:
-
This compound (HFBC)
-
Analyte standard/sample
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
Anhydrous Pyridine (or other suitable base catalyst, optional)
-
Internal Standard (if required for quantification)
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
To a clean, dry glass reaction vial, add a known amount of the analyte solution.
-
If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water.
-
-
Reconstitution:
-
Reconstitute the dry residue in 100 µL of anhydrous ethyl acetate.
-
Add the internal standard at this stage if being used.
-
-
Derivatization Reaction:
-
Add 50 µL of this compound to the vial.
-
(Optional) Add 10 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
-
Incubation:
-
Place the vial in a heating block or water bath set to 70°C for 30 minutes.
-
-
Cooling and Final Preparation:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS. If the concentration is too high, it can be diluted with anhydrous ethyl acetate.
-
// Nodes start [label="Start: Analyte Sample", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Evaporate to Dryness\n(under Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Reconstitute in\nAnhydrous Solvent\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Add HFBC Reagent\n(& Optional Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Vortex and Incubate\n(e.g., 70°C for 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="Cool to Room\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Ready for GC-MS\nAnalysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; }
Caption: General experimental workflow for HFBC derivatization.
References
Technical Support Center: Catalyst Selection for Heptafluorobutyryl Chloride Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for troubleshooting and optimizing acylation reactions using heptafluorobutyryl chloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the acylation of aromatic compounds with this compound?
A1: For the acylation of aromatic compounds, a reaction also known as Friedel-Crafts acylation, strong Lewis acid catalysts are typically required.[1] The most common catalysts include anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃).[2] The choice of catalyst often depends on the reactivity of the aromatic substrate. For highly activated aromatic rings, milder Lewis acids may be sufficient, while deactivated rings may require a stronger Lewis acid and more forcing conditions.[3] It is important to note that these reactions often require stoichiometric amounts of the Lewis acid because the resulting ketone product can form a stable complex with the catalyst, rendering it inactive.[3]
Q2: I am acylating an alcohol or phenol. What catalyst should I choose?
A2: For the acylation of alcohols and phenols to form esters, the reaction is typically base-catalyzed. Common catalysts include pyridine and 4-(dimethylamino)pyridine (DMAP). DMAP is a particularly effective catalyst, often used in small, catalytic amounts along with a stoichiometric amount of a weaker base (like triethylamine) to neutralize the HCl byproduct.[4] For substrates prone to side reactions or for highly hindered alcohols, the choice of base and reaction conditions is critical to achieving a good yield.[5]
Q3: What is the recommended catalyst for the acylation of primary and secondary amines with this compound?
A3: The acylation of primary and secondary amines to form amides is also typically performed in the presence of a base. Pyridine is a common choice as it can act as both a catalyst and a base to neutralize the generated HCl.[6] Other non-nucleophilic bases like triethylamine can also be used. For less reactive amines, the addition of a catalytic amount of DMAP can accelerate the reaction.[4]
Q4: My reaction is not proceeding to completion or giving a low yield. What are the common causes?
A4: Low yields in acylation reactions with this compound can stem from several factors. For Friedel-Crafts acylations, inactive catalyst due to moisture is a primary concern, as Lewis acids like AlCl₃ are extremely hygroscopic.[3] Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Another common issue is a deactivated aromatic substrate due to the presence of electron-withdrawing groups.[3] For the acylation of alcohols, amines, and phenols, insufficient reactivity of the substrate or steric hindrance can lead to low yields. In such cases, a more potent catalyst system (e.g., using DMAP) or elevated temperatures may be necessary.
Q5: I am observing the formation of multiple products. What could be the reason?
A5: In Friedel-Crafts acylation, while less common than in alkylation, polyacylation can occur with highly activated aromatic rings.[3] For substrates with multiple nucleophilic sites (e.g., aminophenols), acylation can occur at different positions. The choice of catalyst and reaction conditions can influence the selectivity. For instance, in the acylation of phenols, C-acylation (Friedel-Crafts) versus O-acylation can be a competing process, with Lewis acids generally favoring C-acylation.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has been handled under strictly anhydrous conditions. Any exposure to moisture will deactivate it.[3] |
| Deactivated Aromatic Substrate | Aromatic rings with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are often unreactive under standard Friedel-Crafts conditions.[3] Consider using a more forceful catalyst or alternative synthetic routes. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid due to complexation with the ketone product.[3] Ensure at least one equivalent of the catalyst is used. |
| Low Reaction Temperature | While the initial addition is often done at low temperatures to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC. |
| Impure Reagents or Solvents | Use freshly distilled or high-purity anhydrous solvents and reagents. Impurities can interfere with the catalyst and the reaction. |
Issue 2: Low or No Product Yield in Amine or Alcohol Acylation
| Potential Cause | Recommended Solution(s) |
| Insufficiently Basic Conditions | Ensure a sufficient amount of base (e.g., pyridine, triethylamine) is present to neutralize the HCl byproduct. The formation of HCl can protonate the starting amine, rendering it non-nucleophilic.[6] |
| Steric Hindrance | Highly hindered alcohols or amines may react slowly. The use of a more powerful catalyst like DMAP can help to increase the reaction rate.[4] Higher reaction temperatures may also be required. |
| Low Nucleophilicity of the Substrate | For weakly nucleophilic amines or alcohols, consider using more forcing reaction conditions (e.g., higher temperature, longer reaction time) and a highly active catalyst system. |
| Side Reactions | In the case of alcohols, elimination to form an alkene can be a side reaction, especially with tertiary alcohols under harsh conditions.[5] Use milder conditions and a non-nucleophilic base. |
Issue 3: Formation of a Dark, Tarry Byproduct
| Potential Cause | Recommended Solution(s) |
| Excessively High Reaction Temperature | The acylation reaction, particularly Friedel-Crafts, can be highly exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition. Maintain proper temperature control, especially during the addition of the acyl chloride.[8] |
| Reactive Substrate | Highly activated aromatic rings or substrates with multiple reactive sites can be prone to polymerization or multiple acylations leading to complex mixtures. Use milder reaction conditions, a less potent catalyst, and control the stoichiometry carefully. |
Catalyst Performance Data
Table 1: Catalyst Performance in Friedel-Crafts Acylation of Aromatic Compounds with Acyl Chlorides
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene (excess) | 80 | 1 | ~90 | [1] |
| Toluene | AlCl₃ | Toluene (excess) | 0 - 25 | 2 | >95 (para) | [9] |
| Anisole | FeCl₃ | Dichloromethane | 25 | 4 | ~85 (para) | [10] |
| Naphthalene | AlCl₃ | Nitrobenzene | 25 | 3 | ~70 | [10] |
Note: The data in this table is representative of typical Friedel-Crafts acylation reactions and may vary for this compound.
Table 2: Catalyst Performance in the Acylation of Amines and Alcohols with Acyl Chlorides
| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | 0 - 25 | 2 | >90 | [6] |
| Benzyl Alcohol | Pyridine | Dichloromethane | 0 - 25 | 3 | >95 | [5] |
| Phenol | Pyridine | Dichloromethane | 25 | 4 | ~90 | [7] |
| tert-Butanol | DMAP/Triethylamine | Dichloromethane | 25 | 12 | ~85 | [4] |
Note: The data in this table is representative of typical acylation reactions and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
Materials:
-
Anhydrous Lewis acid (e.g., AlCl₃) (1.1 eq.)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Aromatic substrate (1.0 eq.)
-
This compound (1.05 eq.)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
To the flask, add the anhydrous Lewis acid and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the aromatic substrate in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the stirred Lewis acid suspension.
-
Dissolve the this compound in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Acylation of an Amine
Materials:
-
Amine (1.0 eq.)
-
Anhydrous base (e.g., pyridine or triethylamine) (1.5 eq.)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
This compound (1.1 eq.)
-
(Optional) DMAP (0.1 eq.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent. If using, add the DMAP at this stage.
-
Cool the solution to 0 °C in an ice bath.
-
Add the this compound dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting logic for low product yield.
Caption: Catalyst selection based on substrate type.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Acylating Agents: Heptafluorobutyryl Chloride vs. TFAA for Amine Derivatization
For researchers, scientists, and drug development professionals working with amine-containing compounds, effective derivatization is a critical step for successful analysis, particularly by gas chromatography (GC). Derivatization enhances the volatility, thermal stability, and chromatographic behavior of polar amines, leading to improved peak shapes and detection sensitivity. Among the various derivatization techniques, acylation with fluorinated reagents is a popular choice. This guide provides an objective comparison of two such reagents: Heptafluorobutyryl chloride (HFBC) and Trifluoroacetic anhydride (TFAA).
Note on Reagents: While the prompt specified this compound (HFBC), the majority of comparative literature focuses on Heptafluorobutyric anhydride (HFBA) versus Trifluoroacetic anhydride (TFAA). As an acyl halide and an acid anhydride respectively, their reactivity towards amines is analogous, with HFBA being more commonly used. This guide will therefore focus on the comparison between HFBA and TFAA, as it is well-supported by experimental data.
Performance at a Glance: HFBA vs. TFAA
The choice between HFBA and TFAA often depends on the specific analytical goals, the nature of the amine, and the detector being used. Here's a summary of their key performance characteristics:
| Feature | Heptafluorobutyric Anhydride (HFBA) | Trifluoroacetic Anhydride (TFAA) | Key Considerations |
| Reactivity | Highly reactive | Generally more reactive and volatile than HFBA[1] | TFAA's higher reactivity can be advantageous for less reactive amines but may also lead to more side reactions. |
| Derivative Stability | Forms stable derivatives[1] | Forms stable derivatives[1] | Both reagents produce derivatives that are generally stable for GC analysis. |
| Detection Sensitivity (GC-MS) | Generally provides good sensitivity. | Can provide good sensitivity. | In a comparative study of amphetamine-related drugs, TFAA showed lower Limits of Quantification (LOQ) for some analytes, indicating better sensitivity in those specific cases.[2][3][4] |
| Detection Sensitivity (GC-ECD) | Provides derivatives that are highly sensitive to Electron Capture Detection (ECD)[1] | Derivatives are also sensitive to ECD, but HFBA is often preferred for this detector. | The higher number of fluorine atoms in the heptafluorobutyryl group enhances the electron-capturing properties of the derivative. |
| Byproducts | Produces heptafluorobutyric acid as a byproduct, which may require removal or neutralization. An acid scavenger is often recommended.[1] | Does not form acidic byproducts, which simplifies sample preparation.[1] | The need to handle acidic byproducts with HFBA adds a step to the workflow. |
| Cost | Generally more expensive than TFAA. | Generally less expensive than HFBA. | Cost can be a factor for high-throughput applications. |
Quantitative Comparison: Limits of Quantification (LOQ)
The following table summarizes the limits of quantification (LOQ) for the analysis of several amphetamine-related drugs in oral fluid after derivatization with HFBA and TFAA, as determined by GC-MS. Lower LOQ values indicate higher sensitivity.
| Analyte | HFBA Derivative LOQ (ng/mL) | TFAA Derivative LOQ (ng/mL) |
| Amphetamine (AMP) | 10 | 2.5 |
| 4-Methylamphetamine (4-MA) | 2.5 | 2.5 |
| Methamphetamine (MA) | 2.5 | 2.5 |
| 3,4-Methylenedioxyamphetamine (MDA) | 10 | 2.5 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 5 | 10 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | 5 | 5 |
| Cathinone (CAT) | 5 | 5 |
| Methcathinone (MC) | 5 | 5 |
| Mephedrone (MEP) | 5 | 5 |
| Ephedrine (EPH) | 10 | 10 |
Data adapted from: Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights.[2][3][4]
Experimental Protocols
Below are detailed, generalized protocols for the derivatization of amines using HFBA and TFAA. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Amine Derivatization with Heptafluorobutyric Anhydride (HFBA)
This protocol is based on methodologies used for the analysis of amphetamines and related compounds.
Materials:
-
Amine sample
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Acid scavenger (e.g., pyridine, triethylamine (TEA)) (optional but recommended)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place a known amount of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous ethyl acetate to the dried sample. Then, add 50 µL of HFBA. If using an acid scavenger, a small amount of pyridine or TEA can be added to the solvent.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[2][3][4]
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of an appropriate solvent (e.g., 50 µL of ethyl acetate) for GC analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS or GC-ECD system.
Protocol 2: Amine Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol provides a general guideline for the derivatization of primary amines.
Materials:
-
Amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, benzene)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If necessary, evaporate any existing solvent to dryness.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the sample, followed by 100 µL of TFAA.[5]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[5]
-
Evaporation: Allow the vial to cool to room temperature. Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the derivatized sample in a suitable volume of an appropriate solvent for GC injection.
-
Analysis: Inject the desired volume of the derivatized sample into the GC system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the acylation of amines for GC analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Heptafluorobutyryl Chloride vs. Perfluoropropionic Anhydride for Drug Analysis
For researchers, scientists, and drug development professionals, the choice of derivatizing agent is a critical step in the analytical workflow for many drug compounds, particularly for enhancing volatility and detectability in gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of two common acylation reagents: Heptafluorobutyryl chloride (HFBC) and Perfluoropropionic anhydride (PFPA).
Due to a lack of direct comparative studies between this compound (HFBC) and Perfluoropropionic anhydride (PFPA), this guide will utilize data for the closely related Heptafluorobutyric anhydride (HFBA). HFBA and HFBC share the same reactive acyl group and are expected to exhibit similar derivatization performance.
Performance Comparison in the Analysis of Amphetamine-Related Drugs
A key factor in selecting a derivatizing agent is its ability to enhance the sensitivity of the analytical method. A comparative study on the analysis of ten amphetamine-related drugs in oral fluid provides valuable insights into the performance of PFPA and HFBA.[1][2]
| Parameter | Derivatizing Agent | Amphetamine (AMP) | Methamphetamine (MA) | MDA | MDMA | MDEA |
| Limit of Quantification (LOQ) (ng/mL) | PFPA | 2.5 | 2.5 | 2.5 | 2.5 | 5 |
| HFBA | 5 | 5 | 5 | 5 | 10 | |
| Linearity (r²) | PFPA | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| HFBA | >0.98 | >0.98 | >0.98 | >0.98 | >0.98 |
Data synthesized from a comparative study of PFPA, HFBA, and TFAA for the analysis of amphetamine-related drugs.[1][2]
The data clearly indicates that Perfluoropropionic anhydride (PFPA) offers superior sensitivity , with lower limits of quantification for all tested amphetamine-related compounds compared to Heptafluorobutyric anhydride (HFBA).[1][2] Both reagents demonstrate excellent linearity for the tested analytes.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are typical experimental protocols for derivatization using PFPA and HFBA.
Protocol 1: Derivatization with Perfluoropropionic Anhydride (PFPA)
This protocol is adapted from a method for the analysis of amphetamine-related drugs in oral fluid.[1][2]
-
Sample Preparation: Extract the analytes from 0.5 mL of the sample using ethyl acetate in a basic medium (e.g., 0.1 N NaOH).
-
Drying: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of ethyl acetate to the dried extract.
-
Add 50 µL of PFPA.
-
Vortex the mixture thoroughly.
-
Incubate the mixture at 70°C for 30 minutes.
-
-
Final Preparation: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 2: Derivatization with Heptafluorobutyric Anhydride (HFBA)
This protocol is based on the same comparative study and follows a similar procedure to the PFPA derivatization.[1][2]
-
Sample Preparation: Extract the target compounds from the biological matrix (e.g., 0.5 mL of oral fluid) with ethyl acetate under alkaline conditions.
-
Drying: Dry the organic extract completely using a nitrogen evaporator.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of HFBA.
-
Seal the vial and vortex to mix.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
-
Analysis: Cool the sample to room temperature before GC-MS analysis.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the analytical workflow and the chemical reactions.
General analytical workflow for drug analysis using derivatization.
Acylation of an amine with HFBC and PFPA.
Conclusion
Based on the available comparative data for the analysis of amphetamine-related drugs, Perfluoropropionic anhydride (PFPA) is the superior derivatizing agent in terms of sensitivity when compared to Heptafluorobutyric anhydride (HFBA) , the structural analogue of this compound (HFBC).[1][2] This makes PFPA a more suitable choice for trace-level analysis of these compounds. Both reagents are effective in creating stable, volatile derivatives suitable for GC-MS analysis. The choice between these reagents will ultimately depend on the specific requirements of the assay, including the target analytes, the required sensitivity, and cost considerations. For new method development, PFPA would be the recommended starting point for achieving the lowest detection limits for amphetamine-like substances.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to GC-MS Method Validation with Heptafluorobutyryl Chloride
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. In the realm of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for enhancing the volatility and detectability of target analytes. This guide provides a comprehensive comparison of Heptafluorobutyryl chloride (HFBC) as a derivatizing agent, stacking its performance against common alternatives and offering detailed experimental insights.
This compound (HFBC) and its anhydride analogue, Heptafluorobutyric anhydride (HFBA), are powerful acylating agents frequently employed for the derivatization of compounds containing primary and secondary amines, hydroxyl, and thiol functional groups. This chemical modification replaces active hydrogens with a heptafluorobutyryl group, thereby increasing the compound's volatility and improving its chromatographic properties for GC-MS analysis. This guide will focus on the validation of GC-MS methods utilizing HFBC, with comparative data drawn from its closely related counterpart, HFBA, to provide a robust performance overview.
Performance Under the Microscope: A Quantitative Comparison
The selection of a derivatizing agent is a critical decision in method development, directly impacting the sensitivity, accuracy, and precision of the analytical method. The following tables summarize the validation parameters for a GC-MS method using Heptafluorobutyric anhydride (HFBA) for the analysis of amphetamine-type substances, offering a strong proxy for the performance of this compound.
Table 1: Accuracy and Precision of HFBA Derivatization for Amphetamine-Type Substances
| Analyte | Concentration (ng/mL) | Mean ± SD (n=3) | %RSD |
| Amphetamine (AMP) | 10 | 10.5 ± 0.9 | 8.9 |
| 50 | 50.2 ± 3.0 | 6.1 | |
| 500 | 510.3 ± 45.7 | 9.0 | |
| Methamphetamine (MA) | 10 | 9.8 ± 0.8 | 8.2 |
| 50 | 49.5 ± 2.5 | 5.1 | |
| 500 | 505.1 ± 35.4 | 7.0 | |
| MDMA | 10 | 10.2 ± 0.7 | 6.9 |
| 50 | 51.1 ± 3.1 | 6.1 | |
| 500 | 498.9 ± 29.9 | 6.0 |
Data adapted from a comparative study on derivatizing agents for amphetamine-related drugs.[1]
Table 2: Linearity and Limits of Quantification for HFBA Derivatization
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | 5 - 1000 | > 0.99 | 5 |
| Methamphetamine (MA) | 5 - 1000 | > 0.99 | 5 |
| MDMA | 5 - 1000 | > 0.99 | 5 |
Data adapted from a comparative study on derivatizing agents for amphetamine-related drugs.[1][2]
The Derivatization Blueprint: Experimental Protocols
A successful derivatization is paramount for achieving optimal GC-MS performance. Below is a detailed protocol for the derivatization of amphetamine-type substances using Heptafluorobutyric anhydride (HFBA), which can be adapted for use with this compound.
Materials:
-
Heptafluorobutyric anhydride (HFBA) or this compound (HFBC)
-
Ethyl acetate (analytical grade)
-
Target analyte standards
-
Internal standards (e.g., deuterated analogues)
-
0.1 N Sodium Hydroxide (NaOH)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: To 0.5 mL of the sample (e.g., oral fluid, urine), add the internal standard and 0.1 N NaOH.
-
Extraction: Add 2 mL of ethyl acetate and vortex for 5 minutes. Centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA (or HFBC).
-
Reaction: Vortex the mixture and heat at 70°C for 30 minutes.[2]
-
Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships involved, the following diagrams have been generated using Graphviz.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for GC Analysis: Heptafluorobutyryl Chloride vs. Silylation Reagents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography (GC) analysis, derivatization is a crucial step for improving the volatility, thermal stability, and chromatographic behavior of polar analytes. This guide provides a comprehensive comparison of two popular derivatization strategies: acylation with heptafluorobutyryl chloride (HFBC) and silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). By examining their performance based on experimental data, this document aims to equip researchers with the knowledge to select the optimal derivatization agent for their specific analytical needs.
At a Glance: Key Performance Metrics
The choice between this compound and silylation reagents often depends on the specific analyte, the required sensitivity, and the analytical workflow. Below is a summary of key performance indicators gleaned from various studies.
| Performance Metric | This compound (Acylation) | Silylation Reagents (e.g., BSTFA) | Key Considerations |
| Reaction Time | Typically 15-30 minutes at 60-70°C[1] | Can be rapid (minutes at room temperature for simple alcohols) to several hours for hindered groups.[2] For amino acids, heating at 100°C for 4 hours has been reported with MTBSTFA.[3] | Silylation reaction times are highly dependent on the analyte's steric hindrance and the catalyst used. |
| Derivative Stability | Acyl derivatives are generally hydrolytically stable.[4] | TMS derivatives are known to be moisture-sensitive and can degrade over time.[5] Storage at -20°C can maintain stability for up to 72 hours for some TMS derivatives.[5] TBDMS derivatives are significantly more stable. | The stability of silyl derivatives is a critical factor for large sample batches or when re-analysis is required. |
| Byproducts | Produces heptafluorobutyric acid, which can be corrosive to GC columns if not removed.[6] | Byproducts of BSTFA are generally neutral and volatile, causing minimal interference.[7] | The acidic byproducts of HFBC may necessitate an additional clean-up step. |
| Detector Compatibility | The fluorine atoms enhance sensitivity for Electron Capture Detectors (ECD).[4] | Compatible with a wide range of detectors, including Flame Ionization Detectors (FID) and Mass Spectrometry (MS). | HFBC is particularly advantageous for trace analysis requiring high sensitivity with ECD. |
| Reproducibility | Can offer good reproducibility. | The widely used TMS derivatization has been reported to show poorer reproducibility in some studies compared to other methods like alkylation.[8] | Moisture control is paramount for achieving high reproducibility with silylation reagents. |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are fundamental to successful derivatization. Below are generalized procedures for both this compound and a common silylation reagent, BSTFA.
Protocol 1: Derivatization of Primary Amines with this compound (HFBC)
This protocol is suitable for the derivatization of primary amines, such as amphetamines.
Materials:
-
This compound (HFBC)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Base (e.g., pyridine or triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place a known amount of the amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent and a small amount of base to the dried sample. Then, add 100 µL of HFBC.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC injection.
Protocol 2: Derivatization of Polar Analytes with BSTFA
This protocol is a general guideline for the derivatization of compounds with active hydrogens (e.g., hydroxyl, carboxyl, amine groups) using BSTFA, often with a catalyst like trimethylchlorosilane (TMCS).
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Reagent Addition: Add 50-100 µL of the anhydrous solvent to the dried sample, followed by 50-100 µL of BSTFA (+/- TMCS).[9] The reagent should be in molar excess.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[9] Reaction time and temperature may need optimization depending on the analyte.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
Visualizing the Workflow
To better illustrate the derivatization processes, the following diagrams outline the key steps for both this compound and silylation reagents.
Caption: Workflow for derivatization with this compound.
Caption: Workflow for derivatization with silylation reagents.
In-Depth Comparison
Reaction Mechanism and Applicability:
This compound is an acylating agent that reacts with active hydrogens in functional groups like amines (-NH2) and hydroxyls (-OH) to form stable amide and ester derivatives, respectively. The reaction proceeds via nucleophilic acyl substitution. This method is particularly effective for primary and secondary amines.
Silylation reagents, such as BSTFA, replace active hydrogens with a trimethylsilyl (TMS) group.[10] This process, known as trimethylsilylation, is applicable to a broader range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides.[10] The reactivity follows the general order: alcohol > phenol > carboxylic acid > amine > amide.[2] For sterically hindered groups, a catalyst like TMCS is often added to enhance the reaction rate.[2]
Advantages of this compound:
-
Enhanced ECD Sensitivity: The multiple fluorine atoms in the heptafluorobutyryl group make the derivatives highly responsive to Electron Capture Detectors (ECD), enabling trace-level analysis.[4]
-
Derivative Stability: The resulting N-acyl and O-acyl derivatives are generally more stable towards hydrolysis compared to their trimethylsilyl counterparts.[4] This is a significant advantage in workflows where samples may be stored before analysis.
-
Specific Fragmentation: The derivatives often produce characteristic fragmentation patterns in mass spectrometry, which can aid in structural elucidation.
Advantages of Silylation Reagents:
-
Versatility: Silylation is one of the most widely used derivatization techniques due to its applicability to a broad spectrum of polar compounds.[11]
-
Volatile Byproducts: Reagents like BSTFA produce neutral and volatile byproducts that typically do not interfere with the chromatography.[7]
-
Milder Reaction Conditions: For many analytes, silylation can be achieved under milder conditions and in shorter reaction times compared to acylation, although this is highly analyte-dependent.[2]
Limitations and Considerations:
-
This compound: The primary drawback is the formation of corrosive acidic byproducts (heptafluorobutyric acid), which can degrade the GC column over time and may require a neutralization or removal step prior to injection.[6]
-
Silylation Reagents: The main limitation is the moisture sensitivity of both the reagents and the resulting TMS derivatives.[5] Strict anhydrous conditions are necessary to ensure complete derivatization and the stability of the products. The instability of TMS derivatives can be a significant issue for quantitative analysis, especially with large sample sets.[5][11] However, the use of bulkier silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can produce derivatives that are up to 10,000 times more stable to hydrolysis.
Conclusion
The choice between this compound and silylation reagents for GC analysis is not a one-size-fits-all decision. This compound excels in applications requiring high sensitivity with ECD and for analytes where derivative stability is a primary concern. Its use, however, necessitates careful consideration of the acidic byproducts.
Silylation, particularly with reagents like BSTFA, offers broader applicability and the convenience of volatile, non-interfering byproducts. The critical factor for successful silylation is the rigorous exclusion of moisture to ensure reaction completion and derivative stability. For applications demanding higher stability of the silylated derivatives, reagents such as MTBSTFA present a robust alternative.
Ultimately, the optimal derivatization strategy will be dictated by the specific chemical properties of the analytes, the desired level of sensitivity, the available detector, and the overall analytical workflow. Method development and validation are crucial to ensure the chosen derivatization approach yields accurate and reproducible results.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. thescipub.com [thescipub.com]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylating Agents: The Advantages of Heptafluorobutyryl Chloride
In the fields of analytical chemistry, drug development, and metabolomics, the derivatization of target molecules is a critical step for enhancing analytical performance. Acylating agents are widely used to modify functional groups like hydroxyls, amines, and thiols, thereby improving a compound's volatility, thermal stability, and detectability. Among the various reagents available, Heptafluorobutyryl Chloride (HFBC) and its anhydride counterpart, Heptafluorobutyric Anhydride (HFAA), offer distinct advantages, particularly for sensitive analyses using Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an objective comparison of this compound against other common acylating agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their analytical needs.
The Power of Fluorination in Acylation
The primary advantage of this compound lies in the properties of its highly fluorinated acyl group. The introduction of the heptafluorobutyryl moiety (C₃F₇CO-) onto an analyte confers several key benefits over traditional, non-fluorinated agents like acetyl chloride or fluorinated alternatives with shorter chains like trifluoroacetyl chloride.
Key Advantages:
-
Enhanced Volatility: The fluorine atoms replace hydrogen atoms, which decreases intermolecular forces (like hydrogen bonding) and increases the volatility of the derivative, making it more suitable for GC analysis.
-
Improved Chromatographic Properties: Derivatization masks polar functional groups, leading to more symmetrical peak shapes and reduced tailing on GC columns.
-
Superior Sensitivity: The highly electronegative fluorine atoms make the derivative exceptionally responsive to Electron Capture Detectors (ECD), a highly sensitive detector for halogenated compounds.[1] This allows for the detection of analytes at much lower concentrations.[1]
-
Characteristic Mass Spectra: The heptafluorobutyryl group is stable and produces unique, high-mass fragments during mass spectrometry analysis. This aids in structural elucidation and allows for quantification in complex matrices with less interference from lower-mass background ions.[2]
Performance Comparison: Fluorinated Acylating Agents
The choice of a fluorinated acylating agent often involves a trade-off between reactivity, the volatility of the derivative, and the desired mass increase. A study comparing Heptafluorobutyric Anhydride (HFAA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA) for the analysis of amphetamine-related drugs in oral fluid provides valuable quantitative insights.[3] While PFPA was found to be optimal for that specific multi-analyte panel based on overall sensitivity, the data highlights the performance characteristics of these common reagents.[3]
Table 1: Comparative Performance of Fluorinated Anhydrides in the GC-MS Analysis of Amphetamines [3]
| Analyte | Derivatizing Agent | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Amphetamine (AMP) | HFAA | 5 | > 0.99 |
| PFPA | 2.5 | > 0.99 | |
| TFAA | 5 | > 0.99 | |
| Methamphetamine (MA) | HFAA | 5 | > 0.99 |
| PFPA | 2.5 | > 0.99 | |
| TFAA | 5 | > 0.99 | |
| MDMA | HFAA | 10 | > 0.99 |
| PFPA | 5 | > 0.99 | |
| TFAA | 10 | > 0.99 | |
| MDA | HFAA | 10 | > 0.99 |
| PFPA | 5 | > 0.99 | |
| TFAA | 10 | > 0.99 |
Data sourced from a comparative study on amphetamine-related drugs.[3] HFAA is the anhydride equivalent of this compound.
Qualitative Comparison with Other Acylating Agents
| Feature | This compound | Trifluoroacetyl Chloride | Acetyl Chloride | Acetic Anhydride |
| Fluorination Level | High (7 Fluorine atoms) | Low (3 Fluorine atoms) | None | None |
| Volatility of Derivative | Very High | High | Moderate | Moderate |
| ECD Sensitivity | Excellent | Very Good | Poor | Poor |
| Mass Increase | High (197 amu) | Moderate (97 amu) | Low (43 amu) | Low (43 amu) |
| Reactivity | High | Very High | Very High | Moderate |
| Byproducts | HCl (corrosive gas) | HCl (corrosive gas) | HCl (corrosive gas) | Acetic Acid (liquid) |
| Handling | Requires dry conditions | Requires dry conditions | Requires dry conditions | Easier to handle than chlorides |
Logical & Experimental Workflows
The decision to use this compound is driven by the need for high sensitivity and robust chromatographic performance. The following diagram illustrates this logical advantage.
The general workflow for using an acylating agent like this compound for sample analysis is a multi-step process requiring careful execution.
Experimental Protocols
The following is a representative protocol for the derivatization of amphetamine-related compounds in an extracted sample, adapted from published methodologies.[3]
Objective: To derivatize primary and secondary amines for GC-MS analysis using Heptafluorobutyric Anhydride (HFAA).
Materials:
-
Dried sample extract containing analytes.
-
Heptafluorobutyric Anhydride (HFAA).
-
Ethyl Acetate (anhydrous, GC grade).
-
Pyridine (optional, as catalyst/acid scavenger).
-
Heating block or water bath.
-
Vortex mixer.
-
Nitrogen evaporator.
-
GC vials with inserts.
Procedure:
-
Sample Preparation: Ensure the sample extract containing the target analytes is completely dry. This is typically achieved by evaporation under a gentle stream of nitrogen.
-
Reagent Addition: To the dried extract in a reaction vial, add 100 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFAA). If the sample is acidic, a small amount of pyridine can be added to neutralize in-situ generated acid.
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes.[3]
-
Cooling and Evaporation: After incubation, remove the vial and allow it to cool to room temperature. Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative residue in 100 µL of a suitable solvent for injection (e.g., ethyl acetate or hexane).
-
Analysis: Transfer the final solution to a GC vial with an insert. The sample is now ready for injection into the GC-MS system.
Conclusion
This compound is a powerful acylating agent for derivatization, particularly when high sensitivity is paramount. Its ability to create volatile, stable derivatives that are highly responsive to electron capture detectors makes it an invaluable tool for trace analysis in environmental monitoring, forensic toxicology, and pharmaceutical research. While other fluorinated reagents like PFPA may offer slightly better sensitivity for certain panels of analytes, HFBC provides a larger mass shift, which can be advantageous for moving analyte fragments out of a noisy low-mass background in MS applications. The choice of acylating agent should always be guided by the specific analytes of interest, the sample matrix, and the detector being used, but this compound remains a top-tier choice for many demanding analytical challenges.
References
Detecting Amphetamines: A Comparative Guide to Derivatization Agents for GC-MS Analysis
For researchers, scientists, and drug development professionals, achieving the lowest possible limit of detection (LOD) for amphetamines is critical for accurate quantification in various biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this analysis, and the choice of derivatizing agent plays a pivotal role in enhancing sensitivity and chromatographic performance. This guide provides an objective comparison of Heptafluorobutyryl chloride (HFBC) and its analogues with other common derivatizing agents, supported by experimental data to inform your selection process.
This comparison focuses on the performance of different acylating agents in the derivatization of amphetamines for GC-MS analysis. The key performance metric highlighted is the Limit of Detection (LOD), which is crucial for trace-level analysis.
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent significantly impacts the sensitivity of amphetamine detection. The following table summarizes the limits of detection (LOD) achieved with various agents in different biological matrices.
| Derivatizing Agent | Amphetamine | Methamphetamine | Matrix | Limit of Detection (LOD) |
| (S)-(-)-N-(heptafluorobutyryl)prolyl chloride | ✓ | Human Plasma | 0.006 ng/mL[1] | |
| Heptafluorobutyric anhydride (HFBA) | ✓ | ✓ | Hair | 0.05 ng/mg[2] |
| Pentafluoropropionic anhydride (PFPA) | ✓ | ✓ | Oral Fluid | Not explicitly stated, but noted as the most sensitive |
| Trifluoroacetic anhydride (TFAA) | ✓ | ✓ | Oral Fluid | Not explicitly stated |
| Acetic Anhydride | ✓ | ✓ | Urine | 0.014 - 15.33 ng/mL[3] |
| Perfluorooctanoyl chloride | ✓ | ✓ | Hair | 0.07 - 0.14 ng/mg[4] |
| N-methyl-bis(trifluoroacetamide) (MBTFA) | ✓ | ✓ | Serum/Urine | 2.5 - 6.9 ng/mL[5] |
| 4-carbethoxyhexafluorobutyryl chloride | ✓ | ✓ | Urine | Not explicitly stated |
Experimental Workflow and Protocols
The general workflow for the analysis of amphetamines using derivatization followed by GC-MS is outlined below. This process typically involves sample preparation, extraction, derivatization, and instrumental analysis.
Figure 1: A generalized experimental workflow for the GC-MS analysis of amphetamines following derivatization.
Detailed Experimental Protocol: Derivatization with Heptafluorobutyric Anhydride (HFBA)
The following protocol is a representative example for the derivatization of amphetamines using Heptafluorobutyric anhydride (HFBA), a close structural analog of this compound (HFBC). This protocol can be adapted for use with HFBC.
1. Sample Preparation and Extraction:
-
For urine samples, a liquid-liquid extraction is commonly employed. To 1 mL of urine, add a suitable internal standard, followed by a strong base (e.g., 5M NaOH) to adjust the pH to >12. Extract the amphetamines into an organic solvent such as ethyl acetate or a mixture of hexane and isoamyl alcohol.
-
For hair samples, wash the hair to remove external contamination, followed by enzymatic or alkaline digestion to release the analytes from the hair matrix before extraction.
2. Derivatization Procedure:
-
Evaporate the organic extract containing the amphetamines to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of Heptafluorobutyric anhydride (HFBA).
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
After incubation, evaporate the excess reagent and solvent to dryness under nitrogen.
-
Reconstitute the derivatized sample in a small volume of an appropriate solvent (e.g., 50 µL of ethyl acetate) for GC-MS injection.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized amphetamine and methamphetamine.
-
Signaling Pathways and Logical Relationships
The derivatization process is a chemical reaction that modifies the amphetamine molecule to improve its analytical properties for GC-MS analysis. The underlying principle is the acylation of the primary or secondary amine group of the amphetamine molecule.
Figure 2: The logical relationship showing how derivatization of amphetamine with HFBC enhances its detectability by GC-MS.
References
- 1. Enantioselective trace analysis of amphetamine in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. scielo.br [scielo.br]
- 4. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Heptafluorobutyryl Chloride Derivatization in Chromatography
For researchers, scientists, and drug development professionals relying on gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the analysis of polar and non-volatile compounds, derivatization is a critical step to enhance analyte volatility and detectability. Among the various acylating agents, Heptafluorobutyryl Chloride (HFBC) is a common choice. This guide provides an objective comparison of the reproducibility of HFBC derivatization with other widely used alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable derivatization strategy.
Performance Comparison of Derivatization Agents
The reproducibility of a derivatization method is paramount for achieving reliable and comparable analytical results. Key metrics for evaluating reproducibility include the Relative Standard Deviation (RSD) of measurements and recovery rates. While specific quantitative data for this compound (HFBC) is not extensively available in publicly accessible literature, data from closely related perfluoroacylating agents and other common derivatization reagents provide a strong basis for comparison.
Heptafluorobutyric Anhydride (HFBA), the anhydride counterpart to HFBC, is frequently used and its performance metrics offer valuable insights. For instance, in the analysis of amphetamines, HFBA derivatization has demonstrated high precision, with within-day and between-day variations (expressed as Coefficient of Variation, CV%) of ≤ 3.1% and ≤ 4.95%, respectively[1]. Another study on the derivatization of synthetic cathinones with HFBA reported both RSD and accuracy to be below 20%[2]. Similarly, a method for analyzing alkylphenol ethoxylates using HFBA derivatization showed a mean recovery of 97.28% with an RSD of 4.20%.
Perfluorooctanoyl chloride, another acylating agent, has shown intra-day precision of 3-6% RSD and inter-day precision of 3-17% RSD in the analysis of amphetamines in hair samples[3]. These figures provide a benchmark for the expected reproducibility of perfluoroacylation reactions.
In contrast, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also widely employed. For metabolomics studies, a %RSD below 15-20% for BSTFA derivatization is generally considered acceptable. The choice between acylation and silylation often depends on the specific analytes and the analytical goals. Acylation with reagents like HFBC is often favored for its ability to introduce electron-capturing groups, enhancing sensitivity in electron capture detection (ECD).
| Derivatization Agent | Analyte Class | Reproducibility (RSD/CV%) | Recovery (%) | Reference |
| Heptafluorobutyric Anhydride (HFBA) | Amphetamines | Within-day: ≤ 3.1%, Between-day: ≤ 4.95% | Not Reported | [1] |
| Heptafluorobutyric Anhydride (HFBA) | Synthetic Cathinones | < 20% | < 20% (Accuracy) | [2] |
| Heptafluorobutyric Anhydride (HFBA) | Alkylphenol Ethoxylates | 4.20% | 97.28% (Mean) | |
| Perfluorooctanoyl Chloride | Amphetamines | Intra-day: 3-6%, Inter-day: 3-17% | Not Reported | [3] |
| Pentafluoropropionic Anhydride (PFPA) | Synthetic Cathinones | < 20% | < 20% (Accuracy) | [2] |
| Trifluoroacetic Anhydride (TFAA) | Synthetic Cathinones | < 20% | < 20% (Accuracy) | [2] |
Experimental Protocols
Detailed and consistent execution of the derivatization protocol is crucial for achieving high reproducibility. Below are representative protocols for HFBC and an alternative silylation agent.
Protocol 1: this compound (HFBC) Derivatization of Amines
This protocol is a general guideline for the derivatization of primary and secondary amines for GC-MS analysis.
Materials:
-
This compound (HFBC)
-
Anhydrous Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., Toluene, Ethyl Acetate)
-
Analyte standard or sample extract dried under a stream of nitrogen
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Procedure:
-
To the dried analyte residue in a reaction vial, add 100 µL of anhydrous solvent.
-
Add 20 µL of anhydrous pyridine to act as a catalyst and scavenger for the HCl byproduct.
-
Add 50 µL of this compound (HFBC) to the mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., Ethyl Acetate) for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
This protocol is a standard procedure for the derivatization of a broad range of compounds containing active hydrogens (e.g., hydroxyls, carboxyls, amines).
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine)
-
Analyte standard or sample extract dried under a stream of nitrogen
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Procedure:
-
To the dried analyte residue in a reaction vial, add 100 µL of anhydrous solvent.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in each derivatization workflow.
Conclusion
The reproducibility of this compound derivatization is expected to be in a similar range to that of its close analog, heptafluorobutyric anhydride, which demonstrates good to excellent precision with RSDs often below 10%. The choice of derivatization agent should be guided by the specific analytes of interest, the desired sensitivity, and the analytical instrumentation available. While HFBC and other perfluoroacylating agents are highly effective, particularly for enhancing ECD response, silylation reagents like BSTFA offer a versatile and robust alternative for a wide array of compounds. Meticulous adherence to optimized and validated experimental protocols is the cornerstone of achieving high reproducibility in any derivatization procedure.
References
- 1. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Heptafluorobutyric Anhydride (HFBA) and Trifluoroacetic Anhydride (TFAA) Derivatives in Mass Spectrometry
In the realm of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a key strategy to enhance the volatility, thermal stability, and chromatographic separation of polar analytes. Among the various derivatizing agents, Heptafluorobutyric Anhydride (HFBA) and Trifluoroacetic Anhydride (TFAA) are two of the most widely utilized reagents for the acylation of compounds containing active hydrogens, such as amines, alcohols, and phenols. This guide provides a detailed comparison of the mass spectrometric characteristics of HFBA and TFAA derivatives, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their analytical needs.
Introduction to HFBA and TFAA Derivatization
HFBA and TFAA are both perfluoroacylated acylation reagents that react with polar functional groups to form stable, volatile derivatives.[1] This process is crucial for improving the gas chromatographic behavior of many analytes, including drugs of abuse, biogenic amines, and steroids.[1][2] The resulting derivatives are more amenable to GC-MS analysis, leading to improved peak shapes, better resolution, and characteristic mass spectra that facilitate identification and quantification.[3] TFAA is the most reactive and volatile of the two, while HFBA derivatives are generally more sensitive for electron capture detection (ECD).[1]
Comparative Mass Spectra Analysis
The choice between HFBA and TFAA can significantly impact the resulting mass spectrum. Key differences are often observed in the fragmentation patterns, molecular ion intensity, and the mass-to-charge ratio (m/z) of characteristic ions.
One study comparing derivatizing agents for synthetic cathinones found that HFBA tends to produce more ions and a greater degree of fragmentation compared to other agents.[3] This can be advantageous for structural elucidation but may sometimes result in a lower abundance of the molecular ion.
For amphetamine-type substances, both reagents produce characteristic fragments that are used for identification. The quantifier and qualifier ions for several amphetamine and cathinone derivatives are presented in Table 1, based on a comparative study. This data is essential for developing selective and sensitive GC-MS methods in selected ion monitoring (SIM) mode.
Table 1: Quantifier and Qualifier Ions for HFBA and TFAA Derivatives of Selected Amphetamines and Cathinones
| Analyte | HFBA Derivative | TFAA Derivative |
| Quantifier Ion (m/z) | Qualifier Ions (m/z) | |
| Amphetamine (AMP) | 240 | 91, 118 |
| Methamphetamine (MA) | 254 | 210, 118 |
| 3,4-Methylenedioxyamphetamine (MDA) | 375 | 162, 135 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 254 | 210, 118 |
| Mephedrone | 254 | 118 |
Source: Adapted from a comparative study on derivatization methods for amphetamine-related drugs.[4]
Experimental Protocols
The following protocols provide a general guideline for the derivatization of analytes using HFBA and TFAA for GC-MS analysis. Optimization of reaction time and temperature may be necessary for specific compounds.
Derivatization of Amphetamines and Cathinones in Oral Fluid:
This method is adapted from a study comparing HFBA, PFPA, and TFAA for the analysis of ten amphetamines and cathinones in oral fluid.[4]
-
Sample Preparation: To 0.5 mL of oral fluid, add internal standards and 0.1 N NaOH.
-
Extraction: Extract the analytes with ethyl acetate.
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization:
-
For HFBA: Add 50 µL of HFBA and 50 µL of ethyl acetate.
-
For TFAA: Add 50 µL of TFAA and 50 µL of ethyl acetate.
-
-
Reaction: Cap the vials and heat at 70°C for 30 minutes.
-
Final Preparation: Evaporate the excess reagent and solvent, and reconstitute the residue in a suitable solvent for GC-MS injection.
General Derivatization Procedure:
This is a general guideline for the acylation of alcohols, amines, and phenols.[1]
-
Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent (e.g., benzene, ethyl acetate).
-
Addition of Acid Scavenger (for HFBA): For HFBA, it is recommended to add an acid scavenger, such as 0.1 mL of 0.05 M trimethylamine in benzene, to drive the reaction to completion and prevent column damage from acidic byproducts.[1] TFAA is more reactive and may not require an acid scavenger.[1]
-
Addition of Derivatizing Reagent: Add 10 µL of HFBA or TFAA.
-
Reaction: Cap the vial and heat at 50°C for 15 minutes. Note that reaction times and temperatures can vary significantly depending on the analyte.[1] For instance, TFAA derivatives of some cathinones show excellent responses at room temperature.[3]
-
Work-up: Cool the reaction mixture. For some applications, a liquid-liquid extraction may be necessary to remove excess reagent and byproducts.[1]
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Logical Workflow for Reagent Comparison
The process of comparing HFBA and TFAA as derivatizing agents for a specific analyte or class of compounds can be systematically represented. The following diagram illustrates the key steps involved in such a comparative study.
Conclusion
The selection between HFBA and TFAA for derivatization in GC-MS is dependent on the specific analytical goals and the nature of the analyte.
-
TFAA is highly reactive and its derivatives are very volatile, which can be beneficial for the analysis of many compounds.[1][5]
-
HFBA often leads to derivatives with higher mass fragments and can provide more extensive fragmentation, which may be useful for structural confirmation.[3] It is also noted for providing derivatives that are highly sensitive to electron capture detection.[1]
For method development, it is recommended to evaluate both reagents to determine which provides the optimal balance of sensitivity, selectivity, and fragmentation for the compounds of interest. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers and drug development professionals in making an informed decision.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Navigating Immunoassay Specificity: The Role of Heptafluorobutyryl Chloride Derivatization
A critical challenge in the development of precise and reliable immunoassays is managing cross-reactivity, the phenomenon where antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification. Chemical derivatization, a process that modifies the chemical structure of an analyte, is a technique often employed to enhance detection in analytical methods like gas chromatography-mass spectrometry (GC-MS). However, its impact on the specificity of immunoassays is a nuanced consideration for researchers. This guide explores the implications of using Heptafluorobutyryl chloride (HFBC) as a derivatizing agent in the context of immunoassay cross-reactivity.
While direct comparative studies on immunoassay cross-reactivity following HFBC derivatization are not extensively available in peer-reviewed literature, an understanding of the principles of immunoassay design and derivatization chemistry can provide valuable insights for researchers. The core issue of cross-reactivity stems from the structural similarity between the target analyte and other endogenous or exogenous compounds in a sample.[1][2][3] Immunoassays for steroid hormones, for instance, are known to be susceptible to interference from structurally related steroids and their metabolites.[2][3][4] Similarly, amphetamine immunoassays can show cross-reactivity with various structurally similar compounds.[5][6][7]
Derivatization with agents like HFBC introduces a bulky, fluorinated tag to the analyte molecule. This chemical modification can significantly alter the epitope, the specific part of the antigen that the antibody recognizes. The introduction of the heptafluorobutyryl group can have two potential, opposing effects on immunoassay specificity:
-
Potential for Increased Specificity: If the antibody is raised against the HFBC-derivatized analyte, it may exhibit higher specificity for the derivatized compound compared to the underivatized form and other structurally similar molecules. This is because the unique structure of the derivative becomes a key feature of the epitope.
-
Potential for Altered or Unpredictable Cross-Reactivity: An antibody developed against the underivatized analyte may show reduced or no binding to the HFBC-derivatized molecule. Conversely, it might exhibit unforeseen cross-reactivity with other derivatized compounds that now share a similar structural motif due to the addition of the heptafluorobutyryl group.
Given the lack of direct experimental data comparing HFBC derivatization with other methods in the context of immunoassay cross-reactivity, the following sections provide a general overview of the experimental considerations and a hypothetical workflow.
Experimental Protocols
The following are generalized protocols for HFBC derivatization and a competitive enzyme-linked immunosorbent assay (ELISA), which would be the foundational steps for any study investigating this topic.
This compound (HFBC) Derivatization Protocol (General)
This protocol is a generalized procedure and should be optimized for the specific analyte and sample matrix.
Materials:
-
Analyte standard or sample extract
-
This compound (HFBC)
-
Anhydrous organic solvent (e.g., acetonitrile, ethyl acetate)
-
Basic catalyst (e.g., pyridine, triethylamine)
-
Inert gas (e.g., nitrogen)
-
Heating block or water bath
-
Vortex mixer
-
Evaporator
Procedure:
-
Sample Preparation: Ensure the sample containing the analyte is free of water, as HFBC reacts with water. This may involve liquid-liquid extraction or solid-phase extraction followed by evaporation to dryness.
-
Reconstitution: Reconstitute the dried extract in a small volume of anhydrous organic solvent.
-
Derivatization Reaction:
-
Add the basic catalyst to the reconstituted sample.
-
Add HFBC to the mixture. The molar ratio of HFBC to the analyte should be optimized.
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time will depend on the analyte.
-
Termination and Evaporation: After incubation, cool the reaction mixture to room temperature. Evaporate the solvent and excess reagents under a gentle stream of inert gas.
-
Reconstitution: Reconstitute the dried, derivatized analyte in an appropriate buffer for the immunoassay.
Competitive ELISA Protocol (General)
Materials:
-
Microtiter plate coated with capture antibody specific to the derivatized analyte
-
Derivatized analyte standard
-
Derivatized sample
-
Enzyme-conjugated derivatized analyte (tracer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add the derivatized analyte standards and samples to the wells of the antibody-coated microtiter plate.
-
Tracer Addition: Add a fixed amount of the enzyme-conjugated derivatized analyte (tracer) to each well.
-
Competitive Binding: Incubate the plate to allow the derivatized analyte in the sample/standard and the tracer to compete for binding to the capture antibody.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound components.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change.
-
Incubation: Incubate the plate for a specific time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the derivatized analyte in the sample.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for assessing the impact of HFBC derivatization on immunoassay performance.
Concluding Remarks
The decision to use HFBC derivatization in conjunction with an immunoassay requires careful consideration and empirical validation. While it can be a powerful tool in analytical chemistry, its effect on antibody-antigen binding is not always predictable. Researchers must be prepared to thoroughly characterize the specificity of their antibodies against both the derivatized target analyte and a panel of potentially cross-reacting compounds in their derivatized forms. The development of antibodies specifically targeting the HFBC-derivatized analyte is likely the most robust approach to leveraging this chemical modification for improved immunoassay specificity. Without direct comparative data, the principles outlined in this guide serve as a foundational framework for researchers navigating this complex analytical challenge.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of an improved method for screening of amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Heptafluorobutyryl Chloride: A Comprehensive Guide
For Immediate Reference: Essential Safety and Disposal Information
Heptafluorobutyryl chloride is a corrosive, moisture-sensitive, and lachrymatory liquid that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligned with best practices for managing reactive chemical waste. Adherence to these procedures is critical to mitigate risks of violent reactions, personal injury, and environmental contamination.
Immediate Safety Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.[1][3][4] An emergency eyewash station and safety shower must be readily accessible.
Required Personal Protective Equipment (PPE) [3][4]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene, nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A chemical-resistant apron over a laboratory coat with long sleeves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhalation.[1]
Summary of Key Data
For quick reference, the following tables summarize the essential physical, chemical, and safety information for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄ClF₇O |
| Molecular Weight | 232.48 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 39 °C[5] |
| Density | 1.556 g/mL at 25 °C[5] |
| Vapor Pressure | 7.22 psi at 20 °C[5] |
| Solubility in Water | Decomposes[1] |
Table 2: Hazard and Safety Information
| Hazard Classification | GHS Statements & Codes |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] |
| Serious Eye Damage | H314: Causes severe skin burns and eye damage[2] |
| UN Number | 3265[1] |
| Hazard Class | 8 (Corrosive)[1] |
| Packing Group | II[6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Disposal
The primary method for the safe disposal of this compound is through controlled hydrolysis and neutralization. This process converts the reactive acyl chloride into the less hazardous sodium heptafluorobutyrate salt.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large beaker (at least 4 times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation of Neutralizing Solution:
-
In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker equipped with a magnetic stir bar. The volume of the basic solution should be in significant excess of the volume of the this compound to be neutralized.
-
Place the beaker in an ice bath and allow the solution to cool while stirring.
-
-
Controlled Addition of this compound:
-
Slowly and carefully add the this compound dropwise to the cold, stirring basic solution. Caution: The reaction is exothermic and will produce carbon dioxide gas, which can cause frothing.[2][7] A slow rate of addition is crucial to control the reaction rate and prevent a violent release of gas and heat.
-
-
Reaction Monitoring and Completion:
-
Continuously monitor the reaction mixture. If the frothing becomes too vigorous, temporarily stop the addition until it subsides.
-
After all the this compound has been added, continue to stir the mixture for several hours to ensure the reaction goes to completion.
-
-
pH Verification:
-
Once the reaction is complete and the solution has returned to room temperature, check the pH of the solution using pH paper or a pH meter. The pH should be neutral or slightly basic (pH ≥ 7). If the solution is still acidic, add more sodium bicarbonate or sodium carbonate solution until a basic pH is achieved.
-
-
Waste Collection and Disposal:
-
Transfer the neutralized aqueous waste to a properly labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and final disposal. Do not pour the neutralized solution down the drain unless permitted by local regulations.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
Small Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert, dry material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and place it into a designated, labeled chemical waste container.
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
Large Spills:
-
Evacuate the entire area immediately.
-
Alert your institution's emergency response team or EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
By following these detailed procedures, researchers, scientists, and drug development professionals can safely manage and dispose of this compound, ensuring a secure laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 全氟丁酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. labproinc.com [labproinc.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Heptafluorobutyryl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Heptafluorobutyryl chloride, a highly reactive and corrosive chemical. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and may be corrosive to metals.[1][2] The information presented here is a synthesis of safety data sheets (SDS) from leading chemical suppliers, offering a direct, procedural framework for its safe use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes its primary hazards and the recommended personal protective equipment to mitigate these risks.
| Hazard Classification | GHS Hazard Statement(s) | Pictogram(s) | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2][3][4] | Danger | Hand Protection: Impervious gloves. Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[2][4] Skin and Body Protection: Wear fire/flame resistant and impervious clothing. Long-sleeved clothing is recommended.[4][5] |
| Corrosive to Metals | May be corrosive to metals[2] | Danger | N/A |
| Acute Inhalation Toxicity | Inhalation may be fatal as a result of spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[6] | Danger | Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and strict adherence to established protocols. All work should be conducted in a chemical fume hood.[6]
Workflow for Handling this compound
Emergency Procedures: Immediate First Aid
In the event of exposure, immediate action is critical. The following table outlines the necessary first-aid measures.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[4][6] |
| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[4][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4] |
Logistical Plan: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
| Topic | Procedure |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[6] Store locked up.[2][4] The storage area should be designated as a corrosives area.[6] It is moisture-sensitive, so exposure to moist air or water should be avoided.[1] |
| Accidental Release | In case of a small spill, absorb it with inert material (e.g., dry sand or earth) and place it into a chemical waste container.[6] Ensure adequate ventilation and remove all sources of ignition.[4] |
| Disposal | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Do not discharge to sewer systems.[4] Always dispose of contents and container in accordance with local, regional, and national regulations.[2] |
By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
